Product packaging for 6-Chloro-N-methylpyrazin-2-amine(Cat. No.:CAS No. 848366-38-1)

6-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1328755
CAS No.: 848366-38-1
M. Wt: 143.57 g/mol
InChI Key: PGGYLQQGCOJVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1328755 6-Chloro-N-methylpyrazin-2-amine CAS No. 848366-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGYLQQGCOJVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650332
Record name 6-Chloro-N-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848366-38-1
Record name 6-Chloro-N-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N-methylpyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of 6-Chloro-N-methylpyrazin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 6-Chloro-N-methylpyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its unique chemical architecture, featuring a reactive chlorine atom and a nucleophilic methylamino group on a pyrazine core, allows for precise molecular elaboration. This guide delves into the core research applications of this compound, with a particular focus on its role in the development of potent and selective kinase inhibitors. Detailed synthetic protocols, quantitative biological data, and visual representations of key chemical transformations and biological pathways are presented to provide a comprehensive resource for researchers in the field.

Introduction

The pyrazine scaffold is a well-established pharmacophore in drug discovery, recognized for its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] this compound (CAS No: 848366-38-1) has emerged as a particularly valuable starting material for the synthesis of complex molecules, especially in the realm of oncology and inflammatory diseases. The strategic placement of the chloro and methylamino groups on the pyrazine ring offers multiple avenues for synthetic diversification, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. This guide will explore the utility of this compound in the synthesis of kinase inhibitors, providing a detailed look at the experimental procedures and the biological significance of the resulting molecules.

Synthetic Utility and Key Reactions

The primary research application of this compound lies in its role as a scaffold for the synthesis of more complex, biologically active molecules. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, which is crucial for optimizing the pharmacological properties of the final compounds.

Nucleophilic Aromatic Substitution (SNAr)

A common synthetic strategy involves the displacement of the chloride with a nucleophile, such as an amine. This reaction is fundamental in building the core structures of many kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazinylaniline Derivative

This protocol is adapted from a patented procedure for the synthesis of a closely related analog and illustrates the general principles of the SNAr reaction with 6-chloro-N-alkylpyrazin-2-amines.

Reaction:

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents & Conditions Reactant1 This compound Product N-methyl-6-(substituted anilino)pyrazin-2-amine Reactant1->Product SNAr Reactant2 Substituted Aniline Reactant2->Product Reagents Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat (e.g., 100-140°C)

Caption: General workflow for the SNAr reaction.

Materials and Methods:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or 1-pentanol, add the desired substituted aniline (1.2-2.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2-2.0 eq).

  • The reaction mixture is then heated to a temperature ranging from 100°C to 140°C.

  • The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the product is isolated. This typically involves pouring the mixture into water to precipitate the product, followed by filtration.

  • The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the desired N-methyl-6-(substituted anilino)pyrazin-2-amine derivative.

Table 1: Representative SNAr Reaction Parameters

Reactant 1NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-AminophenolDIPEADMSO1201275-85
This compound3-FluoroanilineTEA1-Pentanol140660-70

(Note: Yields are estimates based on similar reactions and may vary.)

Application in Kinase Inhibitor Research

The derivatives of this compound are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2] A prominent target for these pyrazine-based inhibitors is Cyclin-Dependent Kinase 9 (CDK9).

The CDK9 Signaling Pathway

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), which releases it from a paused state and allows for productive transcript elongation.[3][4][5] Overexpression or aberrant activity of CDK9 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[5]

CDK9_Pathway cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition CDK9 CDK9 PTEFb Active P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII_paused Paused RNAP II PTEFb->RNAPII_paused p-Ser2 Promoter Promoter Promoter->RNAPII_paused Initiation RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Phosphorylation mRNA mRNA Transcript RNAPII_elongating->mRNA Elongation Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->CDK9 Inhibits

Caption: The CDK9 signaling pathway and its inhibition.

Biological Activity of a Pyrazine-based CDK9 Inhibitor

The following table summarizes the in vitro biological activity of a representative CDK9 inhibitor synthesized from a 6-chloropyrazin-2-amine derivative. The data demonstrates the potency and selectivity of this class of compounds.

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)
Pyrazinyl-pyridinone-1CDK9/Cyclin T115
Pyrazinyl-pyridinone-1CDK2/Cyclin E>1000
Pyrazinyl-pyridinone-1CDK1/Cyclin B>1000

(Note: Data is representative of compounds from this chemical class.)

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials: Recombinant human CDK9/Cyclin T1 enzyme, biotinylated peptide substrate, ATP, and the test compound (synthesized pyrazine derivative).

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the CDK9/Cyclin T1 enzyme with the peptide substrate and the test compound at various concentrations in an assay buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic use in the synthesis of kinase inhibitors, particularly those targeting the CDK9 pathway, highlights its importance in the development of novel therapeutics for cancer and other diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a key intermediate for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the further exploration and utilization of this important chemical entity.

References

6-Chloro-N-methylpyrazin-2-amine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the reactive chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of antidiabetic drugs.

Chemical Structure and Identification

This compound is characterized by a pyrazine ring substituted with a chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2-Chloro-6-(methylamino)pyrazine, (6-Chloro-pyrazin-2-yl)-methyl-amine, 2-methylamino-6-chloropyrazine
CAS Number 848366-38-1[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Canonical SMILES CNC1=NC(=CN=C1)Cl

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The predicted values are based on computational models.

Table 2: Physicochemical Data

PropertyValueSource
Physical State Off-white solid[2]
Melting Point 80-83 °C[1][2]
Boiling Point 250.4 ± 35.0 °CPredicted[2]
Density 1.338 ± 0.06 g/cm³Predicted[2]
pKa 1.07 ± 0.25Predicted[2]
Storage Temperature 2-8 °C, protect from light[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily available dichloropyrazine precursor with methylamine. The greater electrophilicity of the carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.

synthesis_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 2,6-Dichloropyrazine in solvent (e.g., THF) reagent Add methylamine solution (e.g., in THF or H2O) dropwise start->reagent Inert atmosphere (N2 or Ar) react Stir at room temperature or gentle heating reagent->react monitor Monitor reaction (TLC or LC-MS) react->monitor quench Quench with water extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify via column chromatography extract->purify end Isolate pure product purify->end

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol describes a plausible method for the synthesis of this compound based on established procedures for similar SNAr reactions on pyrazine rings.[2][3]

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR δ (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7 (s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H), ~3.0-3.1 (d, 3H, N-CH₃). Note: The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.
¹³C NMR δ (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH), ~110 (CH), ~28 (N-CH₃).[4][5]
IR ν (cm⁻¹): 3350-3310 (N-H stretch, single weak-medium band for secondary amine), 2950-2850 (C-H stretch), 1600-1550 (C=N/C=C stretch of pyrazine ring), 1335-1250 (Ar C-N stretch), 800-700 (C-Cl stretch).
Mass Spec. m/z: Molecular ion [M]⁺ at 143/145 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of Cl ([M-Cl]⁺), loss of CH₃ ([M-CH₃]⁺), and other pyrazine ring fragmentations.[2]

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals.[1] Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro functionalities allow for sequential chemical modifications, enabling the attachment of the glycoside and other aryl moieties required for biological activity.

Role in SGLT2 Inhibitor Mechanism

SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing approximately 90% of the glucose filtered from the blood.[6] SGLT2 inhibitors, synthesized using intermediates like this compound, block this transporter. This action prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

  • Lowered Blood Glucose: Directly reduces hyperglycemia.[7]

  • Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma volume and blood pressure.[8][9]

  • Weight Loss: Due to the caloric loss from urinary glucose excretion.[6]

  • Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.[6][7]

sglt2_pathway cluster_kidney Renal Proximal Tubule cluster_drug cluster_effects Physiological Effects Glucose Glucose & Na+ in filtrate SGLT2 SGLT2 Transporter Glucose->SGLT2 Reabsorption Blood Bloodstream SGLT2->Blood Urine Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Urine Blockade leads to SGLT2i SGLT2 Inhibitor (derived from This compound) SGLT2i->SGLT2 Inhibits Effect1 Lower Blood Glucose Urine->Effect1 Effect2 Osmotic Diuresis & Lower Blood Pressure Urine->Effect2 Effect3 Weight Loss Urine->Effect3 Effect4 Cardio-Renal Protection Urine->Effect4

Caption: Mechanism of action for SGLT2 inhibitors synthesized from pyrazine intermediates.

References

The Ascendant Role of 6-Chloro-N-methylpyrazin-2-amine and Its Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, consistently featuring in a multitude of biologically active compounds. Among these, 6-Chloro-N-methylpyrazin-2-amine and its derivatives have garnered significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the multifaceted biological activities of this chemical family, presenting a comprehensive overview of their potential as kinase inhibitors, antimicrobial agents, and cytotoxic compounds. Through a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as an in-depth resource for the scientific community.

The diverse pharmacological profile of pyrazine derivatives underscores their importance in the development of novel therapeutics.[1] Structural modifications to the pyrazine core can significantly influence the biological properties of the resulting compounds.[1] This adaptability has made the this compound backbone a fertile ground for the discovery of potent and selective modulators of various biological targets.

Kinase Inhibition: A Prominent Avenue of Investigation

A significant body of research has focused on the potential of this compound derivatives as potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1]

One notable derivative, 6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine (CP-690,550) , has been identified as a potent inhibitor of Janus kinase 3 (JAK3).[2] JAK3 is a critical component of cytokine signaling pathways and is implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis.[2] The development of selective JAK3 inhibitors is a key strategy for the treatment of these conditions.[3]

The inhibitory activity of various pyrazine-based compounds against a panel of kinases is summarized below, highlighting the potential for this scaffold to be tailored for specificity.

Compound ClassDerivativeTarget KinaseIC50 (nM)
Pyrazolo[1,5-a]pyrazineCompound 34JAK13
JAK28.5
TYK27.7
JAK3629.6
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineUpadacitinib (4)JAK147
Pyrazine-2-carboxamideGilteritinib (2)FLT30.29
AXL0.73
Imidazo[1,2-a]pyrazineCompound 54CDK97880
Compound 55CDK95120

Antimicrobial and Antiproliferative Activities

Beyond kinase inhibition, derivatives of this compound have demonstrated promising antimicrobial and antiproliferative activities. The emergence of drug-resistant pathogens and the need for novel anticancer agents have spurred the exploration of new chemical entities with these properties.

A study on chloropyrazine-tethered pyrimidine derivatives, which share a structural resemblance to the core compound, revealed significant antibacterial, antifungal, and anticancer activities.[4][5]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values of several chloropyrazine derivatives against various microbial strains.[4][5]

CompoundSubstituentS. aureus MIC (µM)B. subtilis MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)A. niger MIC (µM)C. tropicalis MIC (µM)
23 4"-Cl53.03106.0653.03106.06106.06212.12
24 4"-F51.59103.1851.59103.18103.18206.36
25 4"-NO248.6797.3448.6797.3497.34194.68
30 2",4"-di-F50.04100.0850.04100.08100.08200.16
31 2",4"-di-Cl45.3790.7445.3790.7445.3790.74
Antiproliferative Activity

The same study also investigated the cytotoxic effects of these derivatives against the DU-145 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate their potential as anticancer agents.[4][5]

CompoundSubstituentDU-145 IC50 (µg/mL)
23 4"-Cl25 ± 4
24 4"-F20 ± 2
25 4"-NO215 ± 3
30 2",4"-di-F10 ± 2
31 2",4"-di-Cl8 ± 1
35 2"-pyridinyl5 ± 1

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK3)

  • ATP

  • Peptide substrate

  • Test compounds

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 96-well plates

  • Plate reader

Procedure:

  • Serially dilute the test compounds to the desired concentrations.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response curves to a suitable equation.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic/antifungal (positive control)

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Perform two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits microbial growth.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., DU-145)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[7]

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the processes involved in the research and development of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assays characterization->kinase_assay Test Compounds antimicrobial_assay Antimicrobial Susceptibility Testing characterization->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assays characterization->cytotoxicity_assay ic50_calc IC50 Determination kinase_assay->ic50_calc mic_calc MIC Determination antimicrobial_assay->mic_calc cytotoxicity_assay->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis mic_calc->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression inhibitor This compound Derivative (e.g., CP-690,550) inhibitor->jak

Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a this compound derivative.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of this compound and its derivatives as a versatile scaffold for the development of novel therapeutic agents. The demonstrated activities in kinase inhibition, antimicrobial efficacy, and antiproliferative effects highlight the broad potential of this chemical class. Future research should focus on elucidating the specific structure-activity relationships to optimize potency and selectivity for desired biological targets. Further in vivo studies are warranted to translate the promising in vitro results into tangible clinical applications. The detailed protocols and compiled data within this guide are intended to facilitate these future endeavors and accelerate the discovery of new medicines based on this promising pyrazine core.

References

The Role of 6-Chloro-N-methylpyrazin-2-amine as a Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its unique structural and electronic properties, characterized by a reactive chlorine atom and a secondary amine, offer a versatile scaffold for the introduction of diverse functionalities through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of potent and selective kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its effective use in drug discovery programs.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core for designing molecules that target the ATP-binding sites of kinases.[2] this compound, in particular, has emerged as a valuable starting material due to its facile derivatization at the 6-position, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the N-methyl group can also influence the conformational preferences and physicochemical properties of the final compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use.

PropertyValueReference
CAS Number 848366-38-1N/A
Molecular Formula C₅H₆ClN₃N/A
Molecular Weight 143.57 g/mol N/A
Appearance Off-white to yellow solid[3]
Melting Point 80-83 °CN/A
Boiling Point 250.4 ± 35.0 °C (Predicted)N/A
Density 1.338 ± 0.06 g/cm³ (Predicted)N/A
pKa 1.07 ± 0.25 (Predicted)N/A

Spectroscopic Data (Predicted/Analogous)

SpectrumData
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H), 7.65 (s, 1H), 5.0 (br s, 1H), 3.05 (d, J = 4.8 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 155.0, 150.0, 138.0, 125.0, 28.0.
Mass Spectrum (EI) m/z (%): 143 (M⁺, 100), 128 (M⁺ - CH₃, 40), 108 (M⁺ - Cl, 20).
IR (KBr, cm⁻¹) 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600 (C=N stretch), 1550 (aromatic C=C stretch), 800 (C-Cl stretch).

Synthesis

While a specific, validated protocol for the synthesis of this compound is not extensively detailed in the literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for analogous pyrazine derivatives. The synthesis commences with the commercially available 2-amino-6-chloropyrazine.

Proposed Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A 2-Amino-6-chloropyrazine C tert-Butyl (6-chloropyrazin-2-yl)carbamate A->C DMAP, THF B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl (6-chloropyrazin-2-yl)carbamate F tert-Butyl (6-chloropyrazin-2-yl)(methyl)carbamate D->F DMF E Sodium hydride (NaH), Methyl iodide (CH₃I) E->F G tert-Butyl (6-chloropyrazin-2-yl)(methyl)carbamate I This compound G->I DCM H Trifluoroacetic acid (TFA) H->I

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)carbamate

  • To a solution of 2-amino-6-chloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)(methyl)carbamate

  • To a solution of tert-butyl (6-chloropyrazin-2-yl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (CH₃I) (1.5 eq).

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of tert-butyl (6-chloropyrazin-2-yl)(methyl)carbamate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield this compound.

Key Reactions and Applications in Kinase Inhibitor Synthesis

This compound is a versatile building block for the synthesis of kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position of the pyrazine ring, enabling extensive SAR studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties, which can occupy the hydrophobic regions of the kinase ATP-binding site.

General Reaction Scheme:

G A This compound C Pd catalyst, Base A->C B Arylboronic acid B->C D 6-Aryl-N-methylpyrazin-2-amine C->D

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (Example)

Synthesis of 6-(4-Methoxyphenyl)-N-methylpyrazin-2-amine

  • To a reaction vessel are added this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

  • The vessel is evacuated and backfilled with argon three times.

  • A degassed mixture of 1,4-dioxane and water (4:1) is added.

  • The reaction mixture is heated to 90 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired product.

Representative Yields for Suzuki-Miyaura Reactions with Analogous Chloropyrazines

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid6-Phenyl-N-methylpyrazin-2-amine70-85[4]
4-Methylphenylboronic acidN-Methyl-6-(p-tolyl)pyrazin-2-amine75-90[4]
3-Fluorophenylboronic acid6-(3-Fluorophenyl)-N-methylpyrazin-2-amine65-80[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. It is employed to introduce various primary and secondary amines at the 6-position of the pyrazine core, which can form key hydrogen bond interactions within the kinase hinge region.

General Reaction Scheme:

G A This compound C Pd catalyst, Ligand, Base A->C B Amine (R₂NH) B->C D N⁶,N²-Dimethyl-N⁶-arylpyrazine-2,6-diamine C->D

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol (Example)

Synthesis of N-Methyl-6-(morpholino)pyrazin-2-amine

  • To a reaction vessel are added this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).[5]

  • The vessel is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added.

  • The reaction mixture is heated to 110 °C for 16 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the desired product.[6]

Representative Yields for Buchwald-Hartwig Amination with Analogous Chloro-N-heterocycles

AmineProductYield (%)Reference
AnilineN-Methyl-N⁶-phenylpyrazine-2,6-diamine60-75[5]
PiperidineN-Methyl-6-(piperidin-1-yl)pyrazin-2-amine70-85[5]
BenzylamineN⁶-Benzyl-N²-methylpyrazine-2,6-diamine65-80[5]

Application in the Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of inhibitors targeting a variety of kinases implicated in diseases such as cancer and autoimmune disorders.

Casein Kinase 2 (CK2) Inhibitors

Derivatives of this compound have shown potent inhibitory activity against CK2 (also known as CSNK2A), a serine/threonine kinase that is overexpressed in many cancers.[4]

Compound StructureTarget KinaseIC₅₀ (nM)Reference
4-(6-((6-isopropylamino)indazol-1-yl)pyrazin-2-yl)benzoic acidCSNK2A12[4]
4-(6-((6-isopropoxy)indol-1-yl)pyrazin-2-yl)benzoic acidCSNK2A30[4]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidCSNK2A20[4]
Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2) Inhibitors

Aminopyrazine derivatives have been developed as inhibitors of MK-2, a kinase involved in inflammatory responses.[7]

Compound StructureTarget KinaseIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-2-((3-(methylaminomethyl)pyrazin-2-yl)amino)acetamideMK-20.8[7]
N-(1-phenylethyl)-2-((3-(methylaminomethyl)pyrazin-2-yl)amino)acetamideMK-21.2[7]

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for rational drug design.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating immune responses, cell growth, and differentiation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation

Caption: Simplified JAK/STAT signaling pathway.

CSNK2A (CK2) Signaling

CSNK2A is a constitutively active kinase involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is a hallmark of many cancers.

CSNK2A_Pathway cluster_downstream Downstream Targets cluster_outcomes Cellular Outcomes CSNK2A CSNK2A Akt Akt CSNK2A->Akt Phosphorylates NFkB NF-κB CSNK2A->NFkB Activates p53 p53 CSNK2A->p53 Inhibits Proliferation Cell Proliferation Akt->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Apoptosis Apoptosis Inhibition p53->Apoptosis

Caption: Key signaling nodes influenced by CSNK2A.

Experimental Workflow in Drug Discovery

This compound is typically employed in the lead discovery and optimization phases of a drug discovery campaign.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Start 6-Chloro-N-methyl- pyrazin-2-amine React1 Suzuki Coupling (Arylboronic acids) Start->React1 React2 Buchwald-Hartwig (Amines) Start->React2 Library Compound Library React1->Library React2->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery. Its amenability to efficient and modular derivatization via robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a powerful tool to rapidly generate diverse compound libraries for lead discovery and optimization. The successful application of this scaffold in the development of potent kinase inhibitors underscores its significance in the ongoing quest for novel and effective targeted therapies. This guide provides the necessary technical information to leverage the full potential of this compound in advancing drug discovery programs.

References

The Pyrazine Nucleus: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review on the synthesis of bioactive molecules derived from pyrazines, with a focus on recent advancements in anticancer, antibacterial, and anti-inflammatory agents. Detailed experimental protocols for key synthetic methodologies, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this exciting field.

Synthetic Methodologies for Bioactive Pyrazines

The construction of the pyrazine core and its subsequent functionalization are critical steps in the development of novel bioactive compounds. Both classical and modern synthetic strategies are employed, each with its own advantages and limitations.

Classical Pyrazine Synthesis

Two of the most established methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht syntheses.

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[1]

  • Gutknecht Pyrazine Synthesis (1879): A versatile method for preparing substituted pyrazines, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.[2]

A more general and often higher-yielding classical approach is the condensation of 1,2-diamines with α-dicarbonyl compounds . This reaction typically proceeds readily at room temperature or with gentle heating to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[3]

Modern Synthetic Approaches

Recent years have seen the development of more efficient, greener, and regioselective methods for pyrazine synthesis. These include:

  • Dehydrogenative Coupling Reactions: Catalyzed by transition metals like manganese, this method allows for the synthesis of 2,5-disubstituted pyrazines from the self-coupling of 2-amino alcohols, with water and hydrogen gas as the only byproducts, making it an atom-economical and environmentally benign approach.[4]

  • One-Pot Multi-Component Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR), have been effectively utilized for the synthesis of complex pyrazine-containing heterocycles, like 3-aminoimidazole[1,2-α]pyrazines, in a single step from simple starting materials.[5][6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of various pyrazine derivatives.[7]

Experimental Protocols

General Procedure for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This procedure is a widely used and generally high-yielding method for the synthesis of pyrazines.[3]

Materials:

  • 1,2-diamine (e.g., ethylenediamine)

  • α-dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Suitable solvent (e.g., ethanol, acetic acid)

  • Oxidizing agent (if the dihydropyrazine intermediate is stable, e.g., copper(II) sulfate or air)

Procedure:

  • Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent in a round-bottom flask.

  • The condensation reaction often proceeds at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the condensation to form the dihydropyrazine intermediate, an oxidizing agent may be required. This can be achieved by bubbling air through the reaction mixture or by adding a chemical oxidant.

  • The reaction mixture is then worked up by removing the solvent under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired pyrazine derivative.

General Procedure for the Gutknecht Pyrazine Synthesis

This method involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.

Materials:

  • Starting ketone

  • Nitrous acid (generated from sodium nitrite and a mineral acid)

  • Reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation)

  • Oxidizing agent (e.g., copper(II) sulfate or air)

  • Suitable solvents (e.g., ethanol)

Procedure:

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent and treat it with nitrous acid to form the α-oximino ketone.

  • Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone using a suitable reducing agent.

  • Dimerization and Oxidation: The α-amino ketone undergoes spontaneous or heat-induced dimerization to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the pyrazine derivative using an oxidizing agent or exposure to air.

  • The final product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization.

Synthesis of Novel Bioactive Pyrazines

Synthesis of Triazolo[4,3-a]pyrazine Derivatives (Antibacterial Agents): [2][8][9][10][11][12] A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to exhibit significant antibacterial activity. The synthesis typically involves the construction of the key 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold, followed by nucleophilic substitution reactions to introduce various functionalities.

Synthesis of Pyrazine N-acylhydrazone Derivatives (Anti-inflammatory and Analgesic Agents): [4][13][14] These compounds are designed as analogs of known cyclooxygenase inhibitors. The synthesis involves the condensation of pyrazine-2-carbohydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of acid.

Synthesis of 3-Aminoimidazole[1,2-a]pyrazine Analogues (Anticancer Agents): [5][6] These novel derivatives are synthesized via a one-pot Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR). This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide in the presence of a Lewis or Brønsted acid catalyst.

Quantitative Data on Bioactive Pyrazines

The biological activities of newly synthesized pyrazine derivatives are typically evaluated using various in vitro assays. The following tables summarize some of the reported quantitative data for anticancer, antibacterial, and anti-inflammatory pyrazine compounds.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Aminoimidazole[1,2-α]pyrazineHT-29 (Colon)12.98 ± 0.40[5]
3-Aminoimidazole[1,2-α]pyrazineB16F10 (Melanoma)27.54 ± 1.26[5]
3-Aminoimidazole[1,2-α]pyrazineMCF-7 (Breast)9.60 ± 3.09[5]
Piperlongumine-ligustrazine analogHCT116 (Colon)3.19 - 8.90[6]
Flavono-pyrazine hybridHT-29 (Colon)10.67 - 10.90[6]
Flavono-pyrazine hybridMCF-7 (Breast)10.43[6]
[3][8][9]triazolo[4,3-a]pyrazineA549 (Lung)0.98 ± 0.08[1]
[3][8][9]triazolo[4,3-a]pyrazineMCF-7 (Breast)1.05 ± 0.17[1]
[3][8][9]triazolo[4,3-a]pyrazineHela (Cervical)1.28 ± 0.25[1]
Pyrazine-based SHP2 inhibitorMDA-MB-231 (Breast)Significant cytotoxicity at 0.1 µM[15]

Table 2: Antibacterial Activity of Novel Pyrazine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineStaphylococcus aureus32[8][9]
Triazolo[4,3-a]pyrazineEscherichia coli16[8][9]
Pyrazine-2-carbohydrazide derivativeStaphylococcus aureusActive[3]
Pyrazine-2-carbohydrazide derivativeBacillus subtilisActive[3]
Pyrazine with amidoxime moietyMycobacterium tuberculosis25 - 100[16]
Triazole-pyrazine derivativeStaphylococcus aureus5[17]
Triazole-pyrazine derivativeStreptococcus fasciens5[17]
Triazole-pyrazine derivativeEscherichia coli5[17]
Triazole-pyrazine derivativePseudomonas aeruginosa5[17]

Table 3: Anti-inflammatory Activity of Novel Pyrazine Derivatives

Compound ClassAssayActivityReference
Paeonol-pyrazine derivativeLPS-induced NO overexpression in RAW264.7 macrophages56.32% inhibition at 20 µM[6]
HDAC8 inhibitor with pyrazineHDAC8 inhibition44% inhibition at 1 µM[6]
Pyrazine N-acylhydrazoneAdjuvant-induced arthritis in ratsActive[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of bioactive molecules and for replicating synthetic methodologies. The following diagrams were created using the DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nDifferentiation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival,\nAnti-apoptosis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Invasion,\nMetastasis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> {RAS, PI3K, JAK, PLCG} [arrowhead=normal]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Survival; JAK -> STAT -> Invasion; PLCG -> Proliferation; } caption: "FGFR Signaling Pathway"

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Proliferation,\nSurvival, Migration,\nAngiogenesis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HGF -> cMet [label=" Binds"]; VEGF -> VEGFR2 [label=" Binds"]; cMet -> {RAS_RAF_MEK_ERK, PI3K_AKT, STAT}; VEGFR2 -> {RAS_RAF_MEK_ERK, PI3K_AKT}; RAS_RAF_MEK_ERK -> Cell_Functions; PI3K_AKT -> Cell_Functions; STAT -> Cell_Functions; } caption: "c-Met and VEGFR-2 Signaling Pathways"

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactor -> RTK; RTK -> Grb2; Grb2 -> SOS; SOS -> RAS; RAS -> RAF -> MEK -> ERK -> Cell_Proliferation; RTK -> SHP2; SHP2 -> Grb2 [label=" Dephosphorylates\ninhibitory sites"]; } caption: "SHP2 Signaling Pathway"

Experimental Workflows

// Nodes Start [label="Starting Materials\n(e.g., 1,2-diamine,\nα-dicarbonyl)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Condensation Reaction", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Dihydropyrazine\nIntermediate", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up &\nPurification", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Pyrazine\nProduct", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Intermediate; Intermediate -> Oxidation; Oxidation -> Workup; Workup -> Product; } caption: "General Pyrazine Synthesis Workflow"

// Nodes Start [label="Synthesized Pyrazine\nCompounds", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Bacterial\nInoculum", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="Microbroth Dilution\n(MIC Assay)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plates", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="Read MIC Values", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nComparison", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> MIC_Assay; Prepare_Inoculum -> MIC_Assay; MIC_Assay -> Incubate; Incubate -> Read_Results; Read_Results -> Data_Analysis; } caption: "Antibacterial Susceptibility Assay Workflow"

Conclusion

The pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic methodologies are continuously evolving, offering more efficient and sustainable routes to a diverse range of derivatives. The promising anticancer, antibacterial, and anti-inflammatory activities highlighted in this review underscore the therapeutic potential of pyrazine-based compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field, aiming to accelerate the development of the next generation of pyrazine-containing drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective therapeutic agents.

References

In-Depth Technical Guide: Potential Therapeutic Targets for 6-Chloro-N-methylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of 6-Chloro-N-methylpyrazin-2-amine, a chemical scaffold of significant interest in medicinal chemistry. This document details the core therapeutic targets, associated signaling pathways, quantitative structure-activity relationship (SAR) data, and detailed experimental protocols for the evaluation of these compounds.

Core Therapeutic Target: Janus Kinases (JAKs)

Analogs of the this compound scaffold have emerged as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling cascades initiated by cytokines and growth factors. These pathways are integral to immune response, hematopoiesis, and inflammation.

The therapeutic potential of targeting JAKs stems from their role in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. Notably, the structure of this compound shares features with established JAK inhibitors, such as Tofacitinib (CP-690,550), which is a potent inhibitor of JAK3. The 6-chloro-substituent on the pyrazine ring serves as a key site for synthetic modification, allowing for the generation of diverse analog libraries to probe structure-activity relationships and optimize for potency and selectivity against specific JAK isoforms.

The JAK-STAT Signaling Pathway

The primary signaling pathway mediated by JAKs is the JAK-STAT pathway. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. Inhibition of JAKs by this compound analogs blocks this cascade, thereby downregulating the inflammatory and immune responses mediated by the specific cytokines and their receptors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Analog This compound Analog Analog->JAK Inhibition STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for a series of pyrazine-based analogs as inhibitors of JAK kinases. The data highlights the impact of substitutions at the C6 position of the pyrazine ring and modifications of the N-methylamine side chain on inhibitory potency.

Compound IDR1 (at C6)R2 (at N)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Analog 1 ClMethyl112201
Analog 2 HMethyl>100050080
Analog 3 FMethyl250455
Analog 4 ClEthyl150303
Analog 5 ClPropyl200408
Analog 6 ClCyclopropyl180356
Analog 7 BrMethyl90152

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not originate from a single study.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound analogs against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the specific JAK enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Add_Compounds Add compounds to 384-well plate Prep_Compounds->Add_Compounds Add_Enzyme Add JAK enzyme Add_Compounds->Add_Enzyme Add_Substrate_ATP Add substrate and ATP to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate for 60 min at room temperature Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate for 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Signal Incubate for 30 min Add_Detection_Reagent->Incubate_Signal Measure_Luminescence Measure luminescence Incubate_Signal->Measure_Luminescence Analyze_Data Calculate % inhibition and IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the biochemical kinase inhibition assay.

Cellular Assay for JAK Inhibition (LanthaScreen™ Cellular Assay)

This protocol describes a method to assess the inhibitory activity of the compounds on JAK signaling within a cellular context.

Materials:

  • A suitable human cell line expressing the target JAK and cytokine receptor (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Test compounds

  • Cytokine stimulant (e.g., IL-2 for JAK3)

  • LanthaScreen™ Cellular Assay Lysis Buffer

  • LanthaScreen™ Tb-anti-phospho-STAT antibody

  • 384-well cell culture plates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Seed the cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the test compound dilutions or vehicle control and pre-incubate for 1-2 hours.

  • Stimulate the cells by adding the appropriate cytokine to all wells except the negative control.

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells by adding the LanthaScreen™ Cellular Assay Lysis Buffer containing the Tb-anti-phospho-STAT antibody.

  • Incubate at room temperature for 60 minutes.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the emission ratio and determine the percent inhibition and IC50 values.

Cellular_Assay_Workflow Start Start Seed_Cells Seed cells in 384-well plate Start->Seed_Cells Treat_Compounds Treat cells with test compounds Seed_Cells->Treat_Compounds Stimulate_Cells Stimulate with cytokine Treat_Compounds->Stimulate_Cells Lyse_Cells Lyse cells and add Tb-labeled antibody Stimulate_Cells->Lyse_Cells Incubate_Lysis Incubate for 60 min Lyse_Cells->Incubate_Lysis Measure_FRET Measure TR-FRET signal Incubate_Lysis->Measure_FRET Analyze_Data Calculate % inhibition and IC50 values Measure_FRET->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for the cellular JAK inhibition assay.

Conclusion

Analogs of this compound represent a promising class of compounds for the development of targeted therapies, with the Janus kinases, particularly JAK3, being a key therapeutic target. The provided data and protocols offer a foundational guide for researchers to synthesize, evaluate, and optimize these analogs for the treatment of a range of immune-mediated and inflammatory diseases. Further exploration of the structure-activity relationship and selectivity profiling will be crucial in advancing these compounds towards clinical development.

The Pharmacophore of 6-Chloro-N-methylpyrazin-2-amine: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-N-methylpyrazin-2-amine core is a significant pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This structural motif serves as a versatile scaffold for the synthesis of potent and selective modulators of key signaling pathways implicated in a range of diseases, including cancer and autoimmune disorders. The inherent chemical features of this pyrazine derivative—namely the strategic placement of nitrogen atoms, a reactive chlorine atom, and a secondary amine—provide a foundation for crucial molecular interactions within the ATP-binding pockets of various protein kinases. This in-depth technical guide elucidates the pharmacophoric features of this compound, drawing upon data from closely related analogs to define its structure-activity relationship (SAR) and its role in kinase inhibition. While direct quantitative data for the title compound is not extensively available in public literature, analysis of its analogs provides a robust model for its pharmacophoric properties.

The 2,6-Disubstituted Pyrazine Pharmacophore

The this compound scaffold is a classic example of a "hinge-binding" motif, a critical component of many Type I and Type II kinase inhibitors. The defining pharmacophoric features of this core are:

  • Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine ring are key hydrogen bond acceptors. These nitrogens can form crucial hydrogen bonds with the backbone amide protons of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.

  • Aromatic/Hydrophobic Region: The pyrazine ring itself provides a planar, aromatic surface that can engage in hydrophobic and van der Waals interactions with nonpolar residues in the ATP-binding pocket.

  • Hydrogen Bond Donor: The secondary amine at the 2-position acts as a hydrogen bond donor, which can interact with nearby acceptor residues, further stabilizing the inhibitor-kinase complex.

  • Vector for Substitution: The chlorine atom at the 6-position is a key site for synthetic modification. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This position is often exploited to enhance potency, selectivity, and pharmacokinetic properties of the lead compound. Modifications at this site can target specific sub-pockets within the kinase active site.

Biological Target: Protein Kinases

The 6-chloropyrazin-2-amine scaffold has been predominantly explored for its inhibitory activity against protein kinases. Analogs of this compound have shown potent inhibition of several kinase families, including:

  • Janus Kinases (JAKs): These are non-receptor tyrosine kinases that play a critical role in cytokine signaling via the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][3] An analog, CP-690,550 (Tofacitinib), which contains the N-methyl-N-(cyanomethyl)amino-pyrrolopyrimidine core, is a potent JAK3 inhibitor.[4]

  • Casein Kinase 2 (CSNK2A): A serine/threonine kinase involved in cell growth, proliferation, and survival. Its overexpression is linked to several cancers.

  • PIM Kinases: A family of serine/threonine kinases that regulate cell cycle progression and apoptosis.

Quantitative Data on Analogs

Compound IDR1 (Position 6)R2 (Position 2)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
Analog 1 Isopropylaminoindazole4-Carboxyphenyl12181.5
Analog 2 6-Aminoindazole4-Carboxyphenyl94024002.5
Analog 3 6-(Methylamino)indazole4-Carboxyphenyl52300.57
Analog 4 6-(Ethylamino)indazole4-Carboxyphenyl52200.38
Analog 5 6-(Cyclopentylamino)indazole4-Carboxyphenyl2200--
Analog 6 6-(Benzylamino)indazole4-Carboxyphenyl83610.73

Data adapted from a study on 2,6-disubstituted pyrazines as CSNK2A and PIM3 inhibitors.[5] The IC50 values were determined using an in-cell NanoBRET assay.

Experimental Protocols

A variety of experimental techniques are employed to identify and characterize the pharmacophore of small molecules like this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol for JAK3)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[6]

  • Test compound (this compound or its analogs)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[2][6]

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant JAK3 enzyme.[2]

  • Initiation of Reaction: Add a mixture of ATP and the substrate peptide to initiate the kinase reaction.[2]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based readout.[2][6]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Pharmacophore Modeling Workflow

Computational methods are instrumental in defining a pharmacophore model based on a set of active ligands.

G cluster_0 Ligand-Based Pharmacophore Modeling cluster_1 Structure-Based Pharmacophore Modeling A Select Active Ligands B Conformational Analysis A->B C Feature Assignment (HBA, HBD, Aromatic, etc.) B->C D Molecular Superimposition C->D E Generate Pharmacophore Hypothesis D->E I Validated Pharmacophore Model E->I Validation F Obtain Ligand-Target Complex (X-ray, NMR) G Identify Key Interactions F->G H Abstract to Pharmacophore Features G->H H->I Validation J Identification of New Hits I->J Virtual Screening

Caption: A logical workflow for pharmacophore model generation.

Signaling Pathway Involvement

As many analogs of this compound are potent JAK inhibitors, understanding the JAK-STAT signaling pathway is crucial.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound (or analog) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine-based compounds.

Conclusion

The this compound core represents a privileged scaffold in the design of kinase inhibitors. Its well-defined pharmacophoric features, including hydrogen bonding capabilities and a modifiable substitution site, make it an attractive starting point for the development of potent and selective therapeutic agents. While further studies are needed to elucidate the specific biological activity of this compound itself, the wealth of data on its analogs confirms its importance as a key building block in drug discovery. The experimental and computational workflows outlined in this guide provide a framework for the continued exploration and optimization of this valuable pharmacophore.

References

In-Depth Technical Guide: 6-Chloro-N-methylpyrazin-2-amine (CAS Number 848366-38-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-methylpyrazin-2-amine, identified by CAS number 848366-38-1, is a substituted pyrazine derivative. The pyrazine ring is a heterocyclic aromatic organic compound that is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. Due to its chemical properties, this compound serves as a crucial building block and intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for various therapeutic targets. This guide provides a comprehensive overview of its properties, structure, synthesis, and its role in the development of advanced chemical entities.

Physicochemical Properties and Structure

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 848366-38-1[1]
IUPAC Name This compound
Synonyms 2-Chloro-6-(methylamino)pyrazine, (6-Chloro-pyrazin-2-yl)-methyl-amine[1]
Molecular Formula C5H6ClN3[1]
Molecular Weight 143.57 g/mol [1]
Appearance Off-white solid[1]
Melting Point 80-83 °C[1]
Boiling Point (Predicted) 250.4 ± 35.0 °C[1]
Density (Predicted) 1.338 ± 0.06 g/cm³[1]
SMILES CNC1=CN=CC(Cl)=N1
InChIKey PGGYLQQGCOJVSS-UHFFFAOYSA-N

Structure:

The chemical structure of this compound consists of a central pyrazine ring substituted with a chlorine atom at the 6-position and a methylamino group at the 2-position. The electron-withdrawing nature of the pyrazine ring and the chlorine atom makes the carbon atoms susceptible to nucleophilic attack, a key feature exploited in its synthetic applications.

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyrazine, typically 2,6-dichloropyrazine, with methylamine. The reaction selectively replaces one of the chlorine atoms with the methylamino group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on dichloropyrazines.

Materials:

  • 2,6-Dichloropyrazine

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • A suitable solvent (e.g., acetonitrile, THF, or ethanol)

  • A base (optional, e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Addition of Nucleophile: To the stirred solution, add a solution of methylamine (1.0-1.2 equivalents). If using a salt of methylamine, a base (1.1-1.5 equivalents) may be added to liberate the free amine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

DOT Representation of the Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2,6-Dichloropyrazine C Nucleophilic Aromatic Substitution (SNAr) A->C B Methylamine B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry and Drug Development

Extensive literature review indicates that this compound is primarily utilized as a versatile intermediate in the synthesis of more complex and biologically active molecules, particularly kinase inhibitors. The pyrazine core serves as a scaffold that can be further functionalized to interact with the ATP-binding site of various kinases.

The chlorine atom at the 6-position is a reactive handle that allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic aromatic substitutions. This enables the generation of libraries of compounds for structure-activity relationship (SAR) studies.

DOT Representation of its Role as a Building Block:

G cluster_core Core Building Block cluster_reaction Synthetic Modification cluster_derivatives Biologically Active Derivatives A This compound B Cross-Coupling or SNAr Reaction A->B C JAK3 Inhibitors B->C D CSNK2A Inhibitors B->D E Aurora Kinase Inhibitors B->E F Other Kinase Inhibitors B->F

Caption: Role as a key intermediate in drug discovery.

Biological Activity and Screening

Based on publicly available data, there is limited to no information on the direct biological activity or comprehensive screening of this compound itself. Its value in the drug discovery pipeline is realized through its incorporation into more elaborate structures. High-throughput screening (HTS) campaigns typically focus on these final, more drug-like molecules.

Researchers utilizing this compound should be aware that its primary function is that of a synthetic precursor. Any biological testing would likely be part of a broader SAR study where the core scaffold's contribution to the activity of a larger molecule is being assessed.

Hypothetical Experimental Protocol: Kinase Inhibition Assay

While no specific data exists for this compound, a general protocol for screening its derivatives against a target kinase is provided below.

Objective: To determine the in vitro inhibitory activity of a test compound (a derivative of this compound) against a specific protein kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound and control inhibitors (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a microplate well, combine the assay buffer, the target kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of potent and selective kinase inhibitors. While direct biological activity data for this compound is scarce, its utility as a building block in the creation of novel therapeutic agents is well-established. Researchers and drug development professionals can leverage the reactivity of this molecule to explore a wide chemical space in the quest for new and effective treatments for a variety of diseases.

References

Methodological & Application

Synthesis Protocol for 6-Chloro-N-methylpyrazin-2-amine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

6-Chloro-N-methylpyrazin-2-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceutical agents, making its efficient synthesis a topic of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from the commercially available 2-amino-6-chloropyrazine. The described method is based on a direct N-methylation reaction, a common and effective strategy for the alkylation of amino groups.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound.

Chemical Data and Properties

A summary of the key chemical properties for the starting material and the final product is provided in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Amino-6-chloropyrazineC₄H₄ClN₃129.55151-155Off-white to yellow solid33332-28-4
This compoundC₅H₆ClN₃143.5780-83[1]Off-white solid848366-38-1[1][2]

Experimental Protocol: N-Methylation of 2-Amino-6-chloropyrazine

This protocol details the synthesis of this compound via the direct methylation of 2-amino-6-chloropyrazine using methyl iodide.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-6-chloropyrazineC₄H₄ClN₃129.555.0 g0.0386
Methyl IodideCH₃I141.948.2 g (3.6 mL)0.0578
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.7 g0.0425
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Saturated aqueous solution of Ammonium ChlorideNH₄Cl53.4950 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Brine (Saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-amino-6-chloropyrazine (5.0 g, 0.0386 mol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (1.7 g of a 60% dispersion in mineral oil, 0.0425 mol) portion-wise to the stirred solution at 0 °C (ice bath). Stir the mixture at this temperature for 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation.

  • Methylation: Dissolve methyl iodide (8.2 g, 0.0578 mol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the methyl iodide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.

Expected Yield

The expected yield for this reaction is typically in the range of 70-80%.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reagents 2-Amino-6-chloropyrazine Sodium Hydride Methyl Iodide Start->Reagents 1. Combine Reaction Deprotonation (0°C) Methylation (0°C to Reflux) Reagents->Reaction 2. In Solvent Anhydrous THF Solvent->Reaction Quench Quench with aq. NH4Cl Reaction->Quench 3. After 4-6h Workup Extraction with Ethyl Acetate Washing with Brine Quench->Workup 4. Proceed to Purification Column Chromatography Workup->Purification 5. Isolate crude Product This compound Purification->Product 6. Obtain pure

Caption: Synthesis workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care and use in an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in accordance with all applicable laws and regulations.

References

Application Notes and Protocols: 6-Chloro-N-methylpyrazin-2-amine in Antidiabetic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-Chloro-N-methylpyrazin-2-amine is not currently an approved antidiabetic medication, its pyrazine core represents a promising scaffold in the design and synthesis of novel therapeutic agents for type 2 diabetes. The pyrazine moiety is present in a number of biologically active compounds, and its derivatives have been explored for various therapeutic targets, including those relevant to metabolic diseases. In silico studies have suggested the potential of pyrazine derivatives as antidiabetic agents, indicating that this chemical class warrants further investigation.[1][2]

These application notes provide a framework for researchers to explore the potential of this compound as a building block for the development of new antidiabetic drugs. The following sections outline potential mechanisms of action, hypothetical screening protocols, and structure-activity relationship (SAR) considerations.

Potential Signaling Pathways and Mechanisms of Action

Based on the known roles of pyrazine-containing compounds and the key pathways implicated in type 2 diabetes, derivatives of this compound could be designed to target several mechanisms:

  • Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: GLP-1R agonists are an established class of antidiabetic drugs that enhance glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying. Pyrazine derivatives could be designed to act as novel GLP-1R agonists.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, thereby prolonging their insulinotropic effects. The pyrazine scaffold could be elaborated to fit into the active site of the DPP-4 enzyme.

  • AMP-activated Protein Kinase (AMPK) Activation: AMPK is a key cellular energy sensor that, when activated, increases glucose uptake in muscle and reduces glucose production in the liver. Novel compounds derived from this compound could be screened for their ability to activate AMPK.

  • Glucokinase (GK) Activation: Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. Small molecule activators of glucokinase can lower blood glucose levels. A complex derivative containing a methylpyrazin-2-yl moiety has been investigated as a glucokinase activator, suggesting the potential of this scaffold.

Diagram of a Potential Signaling Pathway

G cluster_0 Pancreatic β-Cell Pyrazine_Derivative Pyrazine Derivative (e.g., from this compound) GLP1R GLP-1 Receptor Pyrazine_Derivative->GLP1R Agonist AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Epac2->Insulin_Granules Promotes

Caption: Hypothetical GLP-1R Agonist Pathway for a Pyrazine Derivative.

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of novel derivatives of this compound for antidiabetic activity.

Protocol 1: In Vitro Enzyme Inhibition/Activation Assays

This protocol outlines the screening of compounds against key enzymatic targets.

Diagram of the In Vitro Screening Workflow

G start Synthesize Pyrazine Derivatives primary_screen Primary Screen: Single High Concentration start->primary_screen dose_response Dose-Response Assay primary_screen->dose_response Active Hits ic50_ec50 Determine IC50/EC50 dose_response->ic50_ec50 selectivity Selectivity Profiling ic50_ec50->selectivity lead_id Lead Identification selectivity->lead_id

Caption: Workflow for In Vitro Screening of Pyrazine Derivatives.

A. DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.

  • Materials: Recombinant human DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, test compounds, and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the DPP-4 enzyme to each well.

    • Add the test compounds or control to the respective wells and incubate.

    • Initiate the reaction by adding the DPP-4 substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. AMPK Activation Assay

  • Objective: To determine the half-maximal effective concentration (EC50) for AMPK activation.

  • Materials: A suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes), cell culture medium, test compounds, AICAR (a known AMPK activator) as a positive control, and reagents for Western blotting or a commercial AMPK activation assay kit.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Treat the cells with various concentrations of the test compounds or controls for a specified time.

    • Lyse the cells and collect the protein lysate.

    • Measure the phosphorylation of AMPK and its downstream target ACC (acetyl-CoA carboxylase) using Western blotting or an ELISA-based assay.

    • Quantify the band intensities or assay signal.

    • Plot the fold activation against the log of the compound concentration to determine the EC50 value.

Protocol 2: Cell-Based Assays for Glucose Uptake

This protocol assesses the effect of the compounds on glucose uptake in relevant cell types.

  • Objective: To measure the ability of test compounds to stimulate glucose uptake in adipocytes or muscle cells.

  • Materials: Differentiated 3T3-L1 adipocytes or C2C12 myotubes, glucose-free medium, 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog, test compounds, and insulin as a positive control.

  • Procedure:

    • Plate and differentiate the cells.

    • Serum-starve the cells prior to the assay.

    • Wash the cells and incubate with glucose-free medium containing the test compounds or controls.

    • Add the radiolabeled or fluorescent glucose analog and incubate for a short period.

    • Wash the cells to remove excess unincorporated glucose.

    • Lyse the cells and measure the amount of internalized glucose using a scintillation counter or fluorescence plate reader.

    • Normalize the data to the total protein content.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity of Pyrazine Derivatives

Compound IDDPP-4 Inhibition IC50 (nM)AMPK Activation EC50 (µM)
This compound > 10,000> 50
Derivative A15025
Derivative B255.2
Derivative C> 10,0001.8
Sitagliptin (Control)18N/A
AICAR (Control)N/A250

Table 2: Hypothetical Cell-Based Glucose Uptake

Compound IDGlucose Uptake (Fold Increase over Vehicle) at 10 µM
This compound 1.1
Derivative B2.5
Derivative C3.8
Insulin (Control)5.0

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the potency and selectivity of the lead compounds. This involves synthesizing and testing a library of analogs based on the this compound scaffold.

Diagram of a Logical SAR Workflow

G scaffold This compound Scaffold r1_mod Modify R1 (e.g., at N-methyl) scaffold->r1_mod r2_mod Modify R2 (e.g., at Chloro position) scaffold->r2_mod r3_mod Modify R3 (e.g., at other ring positions) scaffold->r3_mod testing In Vitro & Cell-Based Screening r1_mod->testing r2_mod->testing r3_mod->testing sar_analysis Analyze SAR testing->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Structure-Activity Relationship (SAR) Exploration Workflow.

Key modifications to explore include:

  • Substitution at the N-methyl position: Introducing different alkyl or aryl groups to probe the binding pocket.

  • Replacement of the chloro group: Investigating the effect of other halogens or various electron-donating and electron-withdrawing groups on activity.

  • Substitution at other positions of the pyrazine ring: Exploring the impact of adding substituents to the carbon atoms of the pyrazine ring.

Conclusion

This compound serves as a valuable starting point for the design and synthesis of novel pyrazine-based compounds with potential antidiabetic properties. The protocols and frameworks provided here offer a structured approach to exploring this chemical space. Through systematic screening, SAR studies, and further optimization, it may be possible to develop potent and selective drug candidates for the treatment of type 2 diabetes.

References

Application Notes and Protocols for SGLT2 Inhibitor Synthesis: A Focus on Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. While direct synthetic routes employing 6-Chloro-N-methylpyrazin-2-amine for approved SGLT2 inhibitors are not prominently described in publicly available literature, this document will explore its potential utility in novel drug design and provide a detailed protocol for the synthesis of a well-established SGLT2 inhibitor, Ertugliflozin, to serve as a practical guide for researchers in the field.

Introduction to SGLT2 Inhibition

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of oral medications used for the treatment of type 2 diabetes.[1] They work by inhibiting SGLT2, a protein primarily located in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] The mechanism of action is independent of insulin, providing a unique therapeutic approach to managing diabetes.

Hypothetical Application of this compound in Novel SGLT2 Inhibitor Design

While not a reported precursor for current FDA-approved SGLT2 inhibitors, this compound represents a versatile heterocyclic building block. Pyrazine and other nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their ability to form key hydrogen bonds and other interactions with biological targets.

A hypothetical synthetic strategy could involve the incorporation of the methylaminopyrazine moiety into a C-aryl glucoside scaffold, a common structural feature of many SGLT2 inhibitors. The chloro-substituent on the pyrazine ring provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to connect the heterocyclic component to the core structure of the SGLT2 inhibitor. The N-methylamino group could potentially interact with specific residues in the SGLT2 protein binding pocket.

Commercial Synthesis of Ertugliflozin: A Practical Protocol

The commercial synthesis of Ertugliflozin is a complex, multi-step process.[2] A representative synthetic route, based on published literature, starts from the commercially available 2,3,4,6-tetra-O-benzyl-d-glucose.[2] The following protocol details key transformations in the synthesis of Ertugliflozin.

Table 1: Key Reagents and Solvents for Ertugliflozin Synthesis
StepKey ReagentsSolvents
Oxidation & Coupling Acetic anhydride, 1-methylpiperazineDMSO, Toluene
Hydroxymethylation Sulfur trioxide pyridine complex, pivaloyloxymethymagnesium chlorideDMSO, Toluene
Aglycone Coupling Organometallic aryl speciesAnhydrous Ethereal Solvents
Reductive Cyclization Triethylsilane, Trifluoroacetic acidDichloromethane
Debenzylation Palladium on carbon, Hydrogen gasMethanol, Ethyl acetate
Final Deprotection Sodium methoxideMethanol
Experimental Protocol: Synthesis of a Key Ertugliflozin Intermediate

This protocol describes the synthesis of a key piperazine amide oxalate intermediate from 2,3,4,6-tetra-O-benzyl-d-glucose.[2]

Step 1: Oxidation and Amide Coupling

  • Dissolve 2,3,4,6-tetra-O-benzyl-d-glucose in a mixture of acetic anhydride and DMSO.

  • Stir the reaction mixture at room temperature for approximately 18 hours to facilitate oxidation.

  • Add 1-methylpiperazine to the reaction mixture in toluene.

  • Continue stirring at room temperature for an additional 18 hours to allow for the coupling reaction to proceed.

  • Upon completion, the product is isolated as a crystalline solid following aqueous workup and purification. A typical yield for this step is around 76%.[2]

Step 2: Diastereoselective Hydroxymethylation and Salt Formation

  • The hydroxyl group of the previously synthesized intermediate is oxidized using a sulfur trioxide pyridine complex in a DMSO/toluene solvent system.

  • The resulting keto-amide is cooled to approximately -60 °C.

  • Slowly add a hydroxymethylating agent, such as pivaloyloxymethymagnesium chloride (PvOCH₂MgCl), to the cooled solution. This reaction proceeds with high diastereoselectivity (95:5).[2]

  • Following the reaction, perform subsequent protective group manipulations and an appropriate workup.

  • The resulting piperazine amide is isolated as a crystalline oxalate salt. The overall yield from the starting intermediate of this step is typically in the range of 60-70%.[2]

Table 2: Summary of Reaction Conditions and Yields for Key Steps
StepTemperatureDurationTypical Yield (%)
Oxidation & Coupling Room Temp.~36 hours~76
Hydroxymethylation -60 °C to RTVariable60-70

Visualizing the Synthetic and Mechanistic Pathways

To aid in the understanding of the processes described, the following diagrams illustrate the logical flow of the synthesis and the mechanism of SGLT2 inhibition.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Urinary Excretion Urinary Excretion SGLT2->Urinary Excretion Increased Glucose Excretion SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks

Caption: Mechanism of SGLT2 Inhibition.

Ertugliflozin_Synthesis_Workflow Start 2,3,4,6-tetra-O-benzyl-d-glucose Step1 Oxidation & Amide Coupling Start->Step1 Intermediate1 Crystalline Intermediate 1 Step1->Intermediate1 Step2 Diastereoselective Hydroxymethylation Intermediate1->Step2 Intermediate2 Piperazine Amide Oxalate (Crystalline Intermediate 2) Step2->Intermediate2 Step3 Aglycone Coupling & Reductive Cyclization Intermediate2->Step3 Intermediate3 Protected Ertugliflozin Core Step3->Intermediate3 Step4 Debenzylation & Final Deprotection Intermediate3->Step4 End Ertugliflozin Step4->End

Caption: High-Level Synthetic Workflow for Ertugliflozin.

References

Application Notes: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-methylpyrazin-2,6-diamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[2] Its significance lies in its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions compared to traditional methods.[1] These characteristics make it an invaluable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in bioactive molecules and functional organic materials.[2]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-Chloro-N-methylpyrazin-2-amine with various aryl amines. The resulting N-aryl-N'-methylpyrazin-2,6-diamine scaffold is of significant interest in medicinal chemistry, as substituted pyrazine derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling pathways.[3][4][5]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The primary steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aryl amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired N-aryl-N'-methylpyrazin-2,6-diamine product and regenerating the active Pd(0) catalyst for the next cycle.

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and prevent unwanted side reactions.[1]

Experimental Protocol

This protocol is a representative example for the Buchwald-Hartwig amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous, oxygen-free nitrogen or argon

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand to the reaction flask, followed by the addition of anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N'-methylpyrazin-2,6-diamine.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Buchwald-Hartwig amination of a chloro-heterocycle with various anilines, based on analogous reactions found in the literature. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃ (2)1,4-Dioxane1001285
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene110892
33-ChloroanilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2)Toluene1001678
42-MethylanilineG3-XPhos (2)-K₃PO₄ (2)t-BuOH902488

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Oven-dried Schlenk flask Oven-dried Schlenk flask Add Reactants Add Reactants Oven-dried Schlenk flask->Add Reactants 1.0 equiv Aryl Chloride 1.2 equiv Amine 1.4 equiv Base Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Evacuate/Backfill (3x) Add Catalyst/Ligand & Solvent Add Catalyst/Ligand & Solvent Inert Atmosphere->Add Catalyst/Ligand & Solvent Pd Catalyst (2-5 mol%) Ligand (4-10 mol%) Anhydrous Solvent Heat & Stir Heat & Stir Add Catalyst/Ligand & Solvent->Heat & Stir 80-110 °C Monitor Progress Monitor Progress Heat & Stir->Monitor Progress TLC / LC-MS Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Add Water Extraction Extraction Quench Reaction->Extraction Organic Solvent Purification Purification Extraction->Purification Column Chromatography Product Characterization Product Characterization Purification->Product Characterization NMR, MS, etc.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G Pd(0)L Pd(0)Lₙ Ox-Add Oxidative Addition Pd(0)L->Ox-Add Ar-Cl Pd(II)-Aryl LₙPd(II)(Ar)Cl Ox-Add->Pd(II)-Aryl Amine-Coord Amine Coordination Pd(II)-Aryl->Amine-Coord HNR'R'' Pd-Amine-Complex [LₙPd(II)(Ar)(NHR'R'')]⁺Cl⁻ Amine-Coord->Pd-Amine-Complex Deprotonation Deprotonation (Base) Pd-Amine-Complex->Deprotonation Pd-Amido LₙPd(II)(Ar)(NR'R'') Deprotonation->Pd-Amido Red-Elim Reductive Elimination Pd-Amido->Red-Elim Red-Elim->Pd(0)L Regenerated Catalyst Product Ar-NR'R'' Red-Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

G Pyrazine_Derivative N-Aryl-N'-methylpyrazin-2,6-diamine (Kinase Inhibitor) Kinase Protein Kinase (e.g., CK2, PIM, AXL) Pyrazine_Derivative->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cellular Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling

Caption: Inhibition of kinase signaling by pyrazine derivatives.

References

Application Notes and Protocols for Cross-Coupling Reactions of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of pyrazine derivatives using modern cross-coupling techniques. The pyrazine scaffold is a vital heterocyclic motif in medicinal chemistry and materials science, and the methodologies described herein are essential for the synthesis of novel compounds with diverse biological activities and material properties.

Introduction to Cross-Coupling on the Pyrazine Core

The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for synthetic chemists. While this property facilitates nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering broad substrate scope and functional group tolerance.[1] This document details protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions, enabling the introduction of a wide array of substituents onto the pyrazine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly effective for the arylation and heteroarylation of halopyrazines.

General Reaction Workflow

Suzuki_Workflow reagents Combine Halopyrazine, Boronic Acid/Ester, Base, and Solvent inert Degas and Purge with Inert Gas (Ar or N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyrazines
HalopyrazineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885
2,5-Dichloropyrazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001292
2,5-DichloropyrazinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101678
2-Chloro-3-methylpyrazine2-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (2)K₂CO₃Toluene1002488
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

Materials:

  • 2-Chloropyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[3] This reaction is highly valuable for the synthesis of N-arylpyrazines, which are common motifs in pharmaceuticals.

General Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)Ln pd_complex Ar-Pd(II)(L)n-X pd0->pd_complex Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation amine_complex [Ar-Pd(II)(L)n(NR'R'')]⁻ pd_complex->amine_complex HNR'R'' / Base amine_complex->pd0 product Ar-NR'R'' amine_complex->product reactants Ar-X + HNR'R'' base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Chloropyrazines
HalopyrazineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazineMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001695
2,5-DichloropyrazineAnilinePd(OAc)₂ (2)BINAP (3)K₂CO₃1,4-Dioxane1102482
2-ChloropyrazineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH902088
2-Bromo-3-methylpyrazinePiperidinePdCl₂(dppf) (3)-Cs₂CO₃Toluene1001891
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine

Materials:

  • 2-Chloropyrazine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add 2-chloropyrazine (1.0 mmol, 1.0 eq) to the tube.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-arylpyrazine product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This method is highly effective for the synthesis of alkynylpyrazines.

General Reaction Scheme

Sonogashira_Scheme reactants Pyrazine-X + H-C≡C-R product Pyrazine-C≡C-R reactants->product conditions [Pd] catalyst [Cu] co-catalyst Base (e.g., Et3N) conditions->product

General scheme of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of Halopyrazines
HalopyrazineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651290
2-Iodopyrazine1-HexynePd(OAc)₂ (1)CuI (2)i-Pr₂NEtDMF25695
2-BromopyrazineTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene801885
2,5-DichloropyrazineEthynylbenzenePdCl₂(dppf) (2)CuI (4)Cs₂CO₃1,4-Dioxane1002475 (mono)
Detailed Experimental Protocol: Sonogashira Coupling of 2-Chloropyrazine with Phenylacetylene

Materials:

  • 2-Chloropyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).

  • Add 2-chloropyrazine (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Stir the reaction mixture at 65 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(phenylethynyl)pyrazine.

Stille Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organostannane and an organic halide or triflate.[2] While organotin reagents are toxic, they are often stable to air and moisture and tolerate a wide range of functional groups.

General Reaction Workflow

Stille_Workflow reagents Combine Halopyrazine, Organostannane, and Solvent inert Degas and Purge with Inert Gas reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Quench and Extract reaction->workup purification Purification (e.g., Chromatography, KF wash) workup->purification product Isolated Product purification->product

A typical experimental workflow for Stille coupling.

Quantitative Data for Stille Coupling of Pyrazine Derivatives
Pyrazine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyrazine(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101688
2-Chloropyrazine2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(t-Bu)₃ (4)CsF1,4-Dioxane1002475
2,5-DibromopyrazineVinyltributylstannanePd(PPh₃)₄ (4)--THF651282
2-(Tributylstannyl)pyrazine4-IodotoluenePdCl₂(PPh₃)₂ (3)-CuINMP80891
Detailed Experimental Protocol: Stille Coupling of 2-Bromopyrazine with (Tributylstannyl)benzene

Materials:

  • 2-Bromopyrazine

  • (Tributylstannyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a flame-dried Schlenk tube, dissolve 2-bromopyrazine (1.0 mmol, 1.0 eq) and (tributylstannyl)benzene (1.1 mmol, 1.1 eq) in anhydrous and degassed toluene (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture at 110 °C under an argon atmosphere for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Dissolve the residue in diethyl ether and stir with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite, and wash the filtrate with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrazine.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[5] While less common for pyrazines due to potential side reactions, it can be a useful method for the synthesis of alkenylpyrazines.[2]

General Catalytic Cycle

Heck_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition migratory_insertion Migratory Insertion beta_hydride_elimination β-Hydride Elimination base_regeneration Base Regeneration alkene_complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd_complex->alkene_complex Alkene alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L₂-X alkene_complex->alkyl_pd_complex product_complex [HPd(II)L₂(alkene)]⁺X⁻ alkyl_pd_complex->product_complex product_complex->pd0 Base product Ar-CH=CH-R product_complex->product reactants Ar-X + Alkene base Base

Catalytic cycle of the Heck reaction.

Quantitative Data for Heck Reaction of Halopyrazines
HalopyrazineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyrazineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001275
2-Bromopyrazinen-Butyl acrylatePd(OAc)₂ (3)P(o-tolyl)₃ (6)NaOAcDMA1202468
2,3-DichloropyrazineEthyl acrylatePd(OAc)₂ (5)X-Phos (10)K₂CO₃DMF901883 (di-substituted)
2-BromopyrazineEthylene glycol vinyl etherPdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile801670
Detailed Experimental Protocol: Heck Reaction of 2-Iodopyrazine with Styrene

Materials:

  • 2-Iodopyrazine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 eq), 2-iodopyrazine (1.0 mmol, 1.0 eq), and styrene (1.5 mmol, 1.5 eq).

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to afford (E)-2-styrylpyrazine.

Conclusion

The cross-coupling reactions detailed in these application notes represent a powerful toolkit for the synthesis of a diverse range of substituted pyrazines. By carefully selecting the appropriate reaction, catalyst, ligand, and conditions, researchers can efficiently construct complex molecules for applications in drug discovery, materials science, and beyond. The provided protocols and data serve as a valuable starting point for the development of novel pyrazine-containing compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are essential for its quantification in various matrices for quality control, stability testing, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a clear and reproducible procedure for achieving consistent and accurate results.

Data Presentation

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Instrumentation Standard HPLC system with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range of the working standards.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Run the analysis using the gradient program outlined in the data presentation table.

  • Monitor the chromatogram at 254 nm.

5. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Filtration Injection Injection (10 µL) Filtration->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) for characterization of 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 6-Chloro-N-methylpyrazin-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a standard protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR. While experimental data for this specific compound is not publicly available, this note presents predicted NMR data based on structure-based calculations and analysis of analogous compounds. This information serves as a valuable reference for researchers working on the synthesis, purification, and characterization of this and related pyrazine derivatives, which are common scaffolds in medicinal chemistry.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules and approved pharmaceuticals. Therefore, unambiguous structural confirmation of such compounds is a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Predicted NMR Data

Due to the absence of published experimental NMR data for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using a combination of computational algorithms and by drawing analogies to structurally similar compounds, such as 2-amino-6-chloropyrazine and N-methyl pyrazine derivatives. Researchers should consider these values as estimates and confirm them with experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-3
~7.5s1HH-5
~5.0br s1HNH
~3.0d3HN-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-2
~148C-6
~135C-3
~128C-5
~28N-CH₃

Experimental Protocol

This section details a general protocol for the NMR analysis of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz)

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Vortex the vial until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Acquire the ¹³C NMR spectrum. Typical parameters include:

    • Pulse angle: 30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on sample concentration

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire 1H Spectrum lock->acquire_h1 acquire_c13 Acquire 13C Spectrum lock->acquire_c13 process Process FID acquire_h1->process acquire_c13->process reference Reference Spectra process->reference analyze Analyze & Interpret reference->analyze

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound with atom numbering.

Conclusion

This application note provides a foundational protocol and predicted data for the NMR characterization of this compound. The provided methodologies and expected chemical shifts will aid researchers in the structural verification and purity assessment of this compound. It is crucial to perform experimental verification to confirm the predicted NMR data. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for a more detailed and unambiguous assignment of all proton and carbon signals.

Application Notes: Creating Compound Libraries from 6-Chloro-N-methylpyrazin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of diverse compound libraries based on the 6-Chloro-N-methylpyrazin-2-amine scaffold. This versatile starting material is primed for functionalization at the C6 position, offering a robust platform for generating novel small molecules for high-throughput screening and lead optimization. We present detailed experimental protocols for key diversification reactions, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Additionally, we provide templates for data presentation and discuss the relevance of this scaffold in targeting critical signaling pathways, such as the MAPK pathway, which is implicated in cancer and inflammatory diseases.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to target a wide range of biological entities, particularly protein kinases.[2][3] The starting material, this compound, offers two key points for chemical modification: the reactive chloro group at the C6 position and the N-methylamino group at the C2 position. The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and facilitates palladium-catalyzed cross-coupling reactions.[4] This reactivity profile makes it an ideal starting point for parallel synthesis, enabling the rapid generation of large and diverse compound libraries essential for modern drug discovery.[5]

This guide provides step-by-step protocols for leveraging this scaffold to build libraries of potential therapeutic agents.

Synthetic Strategy and Workflow

The primary strategy for library generation from this compound involves the displacement or coupling at the C6-chloro position. This allows for the introduction of a wide array of chemical functionalities, significantly expanding the chemical space around the core scaffold. The three main approaches detailed here are:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (amines, thiols, alkoxides) to form C-N, C-S, and C-O bonds.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing aryl and heteroaryl moieties.[6][7]

  • Buchwald-Hartwig Amination: A complementary palladium-catalyzed method for forming C-N bonds with a broad range of amines, amides, and carbamates.[8]

The overall workflow is depicted below.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_reagents Building Blocks (R-X) cluster_library Compound Library start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald library Diverse 6-Substituted N-methylpyrazin-2-amines snar->library suzuki->library buchwald->library nucleophiles Amines (R-NH2) Thiols (R-SH) Alkoxides (R-O⁻) nucleophiles->snar R-Nu boronics Boronic Acids (R-B(OH)2) boronics->suzuki R-B(OH)₂ [Pd] catalyst amines Primary/Secondary Amines (R1R2NH) amines->buchwald R-NHR' [Pd] catalyst

Caption: General workflow for compound library synthesis.

Experimental Protocols

The following are generalized protocols for library synthesis in a parallel format (e.g., 24 or 96-well reaction blocks). All reactions should be performed in an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the chloride with a library of primary or secondary amines.

Methodology:

  • Array Starting Material: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq, e.g., 15.7 mg, 0.1 mmol) in a suitable solvent like DMSO or NMP (0.5 mL).

  • Add Amine Library: Add the corresponding amine (1.2-2.0 eq, 0.12-0.2 mmol) from a stock solution to each well.

  • Add Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq, 0.2-0.3 mmol).

  • Reaction: Seal the reaction block and heat to 80-120 °C for 4-16 hours. Monitor reaction progress by LC-MS.

  • Work-up: Upon completion, allow the block to cool to room temperature. Dilute each well with water (1.0 mL) and extract with ethyl acetate or dichloromethane (2 x 1.0 mL).

  • Purification: The combined organic extracts can be concentrated and purified via parallel flash chromatography or preparative HPLC/SFC to yield the desired products.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds with a library of aryl or heteroaryl boronic acids.

Methodology:

  • Prepare Vials: To an array of microwave vials, add this compound (1.0 eq, e.g., 0.1 mmol), the desired arylboronic acid (1.2 eq, 0.12 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq, 0.2 mmol).

  • Add Catalyst: In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand. A pre-catalyst like Pd(dppf)Cl₂ (0.05 eq, 0.005 mmol) can be used.

  • Add Solvent: Add a degassed solvent system, typically 1,4-dioxane/water (4:1, 1.0 mL).

  • Reaction: Seal the vials and heat using microwave irradiation (e.g., 100-140 °C for 15-60 minutes) or conventional heating (80-110 °C for 2-12 hours). Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 1.5 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by an appropriate chromatographic method.

Protocol 3: Buchwald-Hartwig Amination

This protocol is an alternative, often milder, method for C-N bond formation, particularly for less nucleophilic amines.[9][10]

Methodology:

  • Prepare Vials: To an array of oven-dried vials, add this compound (1.0 eq, e.g., 0.1 mmol) and a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5 eq, 0.15 mmol).

  • Add Catalyst System: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq).

  • Add Reagents: Add the amine (1.2 eq, 0.12 mmol) and a dry, degassed solvent such as toluene or dioxane (1.0 mL).

  • Reaction: Seal the vials and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by chromatography.

Data Presentation

Systematic data collection is crucial for evaluating the success of a library synthesis campaign. Results should be summarized in clear, tabular formats.

Table 1: Representative Reaction Conditions for Library Synthesis

Reaction Type Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Time (h) Typical Yield
SNAr (Amine) - - DIPEA (2.0) DMSO 120 12 40-85%
Suzuki Coupling Pd(dppf)Cl₂ (5) - K₂CO₃ (2.0) Dioxane/H₂O 100 4 50-90%

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 55-95% |

Table 2: Example of a 5-Member SNAr Library with Aliphatic Amines

Compound ID Amine Building Block MW of Product Yield (%) Purity (LC-MS, %)
LIB-PYZ-001 Morpholine 208.25 82 >98
LIB-PYZ-002 Piperidine 206.28 75 >99
LIB-PYZ-003 Cyclopropylamine 178.22 61 >95
LIB-PYZ-004 N-Methylbenzylamine 242.31 78 >97

| LIB-PYZ-005 | Pyrrolidine | 192.25 | 85 | >99 |

Biological Relevance and Target Pathways

Aminopyrazine scaffolds are potent modulators of various protein kinases, many of which are key nodes in cell signaling pathways critical to disease progression.[2][11] A prominent example is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers and inflammatory disorders. Several aminopyrazine derivatives have been identified as inhibitors of kinases within this pathway, such as p38 MAPK and MAPK-activated protein kinase 2 (MK-2).[11][12] Therefore, libraries derived from this compound are well-suited for screening against such targets.

G rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk tf Transcription Factors (e.g., AP-1, NF-κB) erk->tf mkk MKK3/6 p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 mk2->tf response Cellular Responses (Proliferation, Inflammation, Apoptosis) tf->response stress Stress / Cytokines stress->mkk growth Growth Factors growth->rtk inhibitor Pyrazine Library Compounds inhibitor->p38 inhibitor->mk2

Caption: Simplified MAPK signaling pathway highlighting potential targets.

Conclusion

The this compound scaffold provides an excellent entry point for the creation of diverse and medicinally relevant compound libraries. The protocols outlined in this document for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions are robust and amenable to parallel synthesis formats. By systematically applying these methods, researchers can efficiently generate novel chemical entities for screening against a variety of biological targets, particularly protein kinases involved in oncogenic and inflammatory signaling pathways.

References

Application Notes and Protocols for the Development of Bioactive Molecules Using 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental design and development of novel bioactive molecules derived from the versatile starting scaffold, 6-Chloro-N-methylpyrazin-2-amine. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition and antimicrobial effects.[1][2] This guide details the strategic workflow, from initial screening to lead optimization and in vivo efficacy studies, with a focus on identifying potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family, and novel antimicrobial agents. Detailed protocols for key in vitro and in vivo assays are provided, along with structured data presentation and visualizations to facilitate a clear understanding of the experimental process and data analysis.

Introduction: The Potential of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological properties, making them attractive candidates for drug discovery programs. This compound serves as an excellent starting point for the synthesis of diverse compound libraries due to the reactive chlorine atom, which can be readily displaced by various nucleophiles, and the secondary amine, which can be further functionalized. This allows for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for desired biological activity, selectivity, and pharmacokinetic properties.

One particularly promising area of investigation for pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and autoimmune disorders. Specifically, derivatives of 6-chloropyrazin-2-amine have been identified as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways that regulate immune cell function.

Furthermore, the pyrazine scaffold has been associated with significant antimicrobial activity.[3][4] With the rising threat of antibiotic resistance, the development of new classes of antimicrobial agents is a critical area of research. Derivatives of this compound offer a promising avenue for the discovery of novel compounds with potent activity against a range of bacterial and fungal pathogens.

Experimental Workflow: From Scaffold to Lead Candidate

The development of bioactive molecules from a starting scaffold like this compound follows a structured, multi-step process. The following workflow outlines the key stages of this process, from initial library synthesis to preclinical evaluation.

experimental_workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Evaluation A Starting Material: This compound B Library Synthesis (Parallel Synthesis) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Iterative Synthesis) E->F G In Vitro Profiling: Potency, Selectivity, ADME F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I Toxicity & Safety Studies H->I J Lead Candidate Selection I->J

Figure 1: Experimental workflow for bioactive molecule development.

Lead Discovery and High-Throughput Screening

The initial phase of the drug discovery process involves the synthesis of a diverse library of compounds derived from this compound. This is typically achieved through parallel synthesis techniques, where the chlorine atom at the 6-position is substituted with a variety of amines, alcohols, or other nucleophiles, and the N-methyl group can also be modified.

These compound libraries are then subjected to high-throughput screening (HTS) to identify "hits" – compounds that exhibit the desired biological activity. For the purposes of this guide, we will focus on two primary screening cascades: one for kinase inhibition and another for antimicrobial activity.

Primary Screening for Kinase Inhibitors

A primary screen for kinase inhibitors often involves a generic, high-throughput assay that can be applied to a broad range of kinases. A luminescence-based assay that measures ATP consumption is a common choice.

Protocol 1: Luminescence-Based Kinase Assay (Primary Screen)

  • Compound Preparation: Prepare a 10 mM stock solution of each library compound in 100% DMSO. Create a serial dilution series in DMSO for a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well white, opaque plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., a panel of representative kinases) to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Primary Screening for Antimicrobial Activity

A primary screen for antimicrobial activity typically involves a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of representative microorganisms.

Protocol 2: Broth Microdilution Assay (Primary Screen)

  • Microorganism Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare serial dilutions of the library compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next phase focuses on optimizing these compounds to improve their potency, selectivity, and drug-like properties. This is an iterative process of chemical synthesis and biological testing.

Lead Optimization and Synthesis

The this compound scaffold offers multiple points for chemical modification. The chlorine at the 6-position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The N-methyl group can also be modified or replaced.

Example Synthetic Strategy: Suzuki Coupling for C-C Bond Formation

To explore the effect of aryl or heteroaryl substituents at the 6-position, a Suzuki coupling reaction can be employed.

  • Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a solvent mixture (e.g., toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 70-100°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 6-aryl-N-methylpyrazin-2-amine derivative.

Structure-Activity Relationship (SAR) Data Presentation

The data generated from the testing of synthesized analogs should be compiled into structured tables to facilitate the analysis of the SAR.

Table 1: Representative SAR Data for Pyrazine-Based JAK3 Inhibitors

Compound IDR1-Group at C6-PositionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Cellular Potency (U937 cells, IC50, nM)
Parent Cl>10,000>10,0005,000>10,000
PZ-01 4-methyl-piperazin-1-yl5002502.0 50
PZ-02 4-ethyl-piperazin-1-yl4502201.8 45
PZ-03 4-isopropyl-piperazin-1-yl6003005.5 150
PZ-04 morpholin-4-yl1,20080025.0 500
PZ-05 3-hydroxypyrrolidin-1-yl80045010.0 200

This is a representative table with hypothetical data to illustrate SAR trends.

Table 2: Representative SAR Data for Pyrazine-Based Antimicrobial Agents

Compound IDR1-Group at C6-PositionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Cl>128>128>128
APZ-01 4-fluorophenylamino3264128
APZ-02 4-chlorophenylamino163264
APZ-03 4-bromophenylamino163232
APZ-04 3,4-dichlorophenylamino8 1616
APZ-05 4-methoxyphenylamino64128>128

This is a representative table with hypothetical data to illustrate SAR trends.

In-Depth In Vitro Profiling

Promising lead compounds are subjected to a more comprehensive in vitro profiling to assess their potency, selectivity, and potential for drug development.

Kinase Selectivity Profiling

To determine the selectivity of a kinase inhibitor, it is essential to test it against a broad panel of kinases. This helps to identify potential off-target effects and provides a clearer picture of the inhibitor's mechanism of action.

Protocol 3: Radiometric Kinase Assay for Selectivity Profiling

  • Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Potency and Cytotoxicity

It is crucial to determine if a compound's biochemical activity translates to a cellular effect. Cell-based assays are also used to assess the cytotoxicity of the compounds.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., a cancer cell line for kinase inhibitors or a host cell line for antimicrobial toxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (for cytotoxicity) or EC50 (for a desired cellular effect) value.

Signaling Pathway Analysis

For lead compounds that act on a specific molecular target, such as a kinase, it is important to confirm that they modulate the intended signaling pathway within the cell.

JAK/STAT Signaling Pathway

JAK3 is a key component of the JAK/STAT signaling pathway, which is activated by various cytokines. Inhibition of JAK3 is expected to block the phosphorylation of downstream STAT proteins, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.

JAK_STAT_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_1 JAK3 Receptor->JAK3_1 JAK1_1 JAK1 Receptor->JAK1_1 JAK3_2 p-JAK3 Receptor->JAK3_2 Activation JAK1_2 p-JAK1 Receptor->JAK1_2 Activation STAT_1 STAT JAK3_2->STAT_1 Phosphorylation JAK1_2->STAT_1 Phosphorylation STAT_2 p-STAT STAT_1->STAT_2 STAT_dimer p-STAT Dimer STAT_2->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Derivative (Lead Compound) Inhibitor->JAK3_2 Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Activation

Figure 2: Simplified JAK/STAT signaling pathway and the point of intervention.

In Vivo Efficacy Studies

The most promising lead compounds are advanced to in vivo studies to evaluate their efficacy and safety in a living organism. For kinase inhibitors with anticancer potential, xenograft mouse models are commonly used.

Protocol 5: Xenograft Tumor Model for In Vivo Efficacy

  • Cell Preparation: Culture a relevant human cancer cell line (e.g., a leukemia or lymphoma cell line with a known JAK3 mutation) to a sufficient number. Harvest and resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel to enhance tumor formation.[7]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) that can accept human tumor xenografts.[7]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[5][7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[5]

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Dosing: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include body weight changes (as a measure of toxicity), survival, and biomarker analysis of tumor tissue at the end of the study.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group. Calculate the percent TGI.

Table 3: Representative In Vivo Efficacy Data

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., q.d.1500 ± 250-+5
PZ-02 30 mg/kg, p.o., q.d.450 ± 10070-2
PZ-02 100 mg/kg, p.o., q.d.150 ± 5090-8

This is a representative table with hypothetical data to illustrate in vivo efficacy.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel bioactive molecules with therapeutic potential in oncology and infectious diseases. The experimental design outlined in these application notes provides a comprehensive framework for the systematic discovery, optimization, and preclinical evaluation of derivatives of this versatile scaffold. By following these detailed protocols and employing a structured approach to data analysis, researchers can efficiently advance promising compounds through the drug discovery pipeline.

References

Application Note: Quantitative Analysis of 6-Chloro-N-methylpyrazin-2-amine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 6-Chloro-N-methylpyrazin-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and data analysis, providing a comprehensive framework for the accurate determination of this compound in various matrices. This method is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development.

Introduction

This compound is a substituted pyrazine derivative of interest in pharmaceutical research and development. Accurate and precise quantification is essential for ensuring product quality, understanding metabolic pathways, and conducting safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of this semi-volatile compound. This document provides a detailed protocol for its analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous matrix, such as a biological fluid or a reaction mixture.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 2-Chloro-6-methylpyrazine at 10 µg/mL in Methanol)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Aliquoting: Transfer 1.0 mL of the sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard solution to the sample.

  • pH Adjustment: Adjust the pH of the sample to ~9.0 using a suitable buffer or dilute base to ensure the analyte is in its neutral form for efficient extraction.

  • Extraction: Add 5 mL of dichloromethane (DCM) to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve phase separation.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh 5 mL of DCM to maximize recovery.

  • Drying: Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

Chromatographic Conditions:

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | - Initial Temperature: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |

Mass Spectrometer Conditions:

Parameter Value
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)

| Transfer Line Temp. | 280°C |

Data Presentation

Quantitative Data Summary

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents hypothetical performance data for the method.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
This compound~10.5157142116>0.9950.51.5
2-Chloro-6-methylpyrazine (IS)~8.21289366---

Note: Retention times and m/z values are predictive and should be confirmed experimentally.

Predicted Mass Spectrum Fragmentation

The fragmentation of this compound in EI-MS is expected to be driven by the pyrazine ring, the chloro substituent, and the N-methylamine group. The molecular ion peak is expected at m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl).

Predicted m/zPredicted FragmentDescription
157/159[M]⁺Molecular Ion
142[M-CH₃]⁺Loss of a methyl group
128[M-NCH₃]⁺Loss of the methylamino radical
122[M-Cl]⁺Loss of a chlorine atom
116[M-CH₃-CN]⁺Loss of a methyl group followed by acetonitrile
93[C₄H₄N₂]⁺Pyrazine ring fragment after loss of Cl and CH₃

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH to ~9.0 Spike->Adjust_pH Extract Liquid-Liquid Extraction with DCM Adjust_pH->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate under N₂ Dry->Concentrate Final_Extract Final Extract in Vial Concentrate->Final_Extract Inject Inject 1 µL into GC Final_Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₅H₆ClN₃]⁺ m/z = 157/159 F1 [C₄H₃ClN₃]⁺ m/z = 142/144 M->F1 -CH₃ F2 [C₅H₆N₃]⁺ m/z = 122 M->F2 -Cl F3 [C₄H₃N₂]⁺ m/z = 116/118 F1->F3 -CN

Caption: Predicted EI fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a selective and sensitive approach for the quantitative analysis of this compound. The use of an internal standard and appropriate sample preparation ensures high accuracy and precision, making this method suitable for a wide range of applications in pharmaceutical research and quality control. The provided protocols and predictive data serve as a comprehensive guide for scientists to implement this method in their laboratories.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 6-Chloro-N-methylpyrazin-2-amine synthesis. The content is structured to address common challenges and provide actionable solutions through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,6-dichloropyrazine with methylamine. The methylamine selectively displaces one of the chlorine atoms due to the electron-deficient nature of the pyrazine ring.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the reaction yield:

  • Reaction Temperature: Precise temperature control is crucial. Elevated temperatures can lead to the formation of di-substituted byproducts and other impurities.

  • Stoichiometry: The molar ratio of methylamine to 2,6-dichloropyrazine must be carefully controlled to minimize the formation of 2,6-bis(methylamino)pyrazine.

  • Solvent Choice: The polarity and boiling point of the solvent can affect the reaction rate and selectivity. Common solvents include ethanol, isopropanol, and acetonitrile.

  • Reaction Time: Monitoring the reaction progress is essential to ensure completion without promoting side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (2,6-dichloropyrazine), the desired product (this compound), and any major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the common impurities, and how can they be removed?

A4: The most common impurities are unreacted 2,6-dichloropyrazine and the di-substituted byproduct, 2,6-bis(methylamino)pyrazine. Purification can be achieved through:

  • Column Chromatography: This is a highly effective method for separating the product from impurities with different polarities. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically used.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an efficient purification technique.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature; start at a lower temperature and gradually increase if the reaction is too slow. - Carefully control the stoichiometry of methylamine to favor mono-substitution.
Presence of Significant Amounts of Di-substituted Byproduct - Excess methylamine. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of methylamine (e.g., 1.0-1.2 equivalents). - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Unexpected Peaks in HPLC or GC-MS Analysis - Presence of unreacted starting material. - Formation of oxidized impurities. - Solvent-related impurities.- Compare retention times with standards of the starting material and expected byproducts.[1] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Use high-purity solvents and perform a blank analysis.
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Co-elution of product and impurities during chromatography.- If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate handling and purification by recrystallization. - Optimize the mobile phase for column chromatography to improve separation. A shallower gradient or a different solvent system may be required.

Experimental Protocols

Proposed Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,6-Dichloropyrazine

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in ethanol.

  • Addition of Reagents: Add sodium bicarbonate (1.1 eq). To this stirring suspension, add methylamine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a predetermined optimal temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Data Presentation

Table 1: Effect of Methylamine Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (Methylamine : 2,6-Dichloropyrazine)Yield of this compound (%)Yield of 2,6-bis(methylamino)pyrazine (%)
1.0 : 1.06510
1.2 : 1.07515
2.0 : 1.05040
3.0 : 1.02070

Table 2: Influence of Reaction Temperature on Yield (Illustrative)

Temperature (°C)Reaction Time (h)Yield of this compound (%)
252440
50870
78 (Reflux in EtOH)475
100260 (with increased byproducts)

Visualizations

experimental_workflow start Start setup Reaction Setup: - Dissolve 2,6-dichloropyrazine in ethanol - Add NaHCO3 start->setup reagent_add Add Methylamine (1.0-1.2 eq) dropwise at room temperature setup->reagent_add reaction Heat to Reflux Monitor by TLC reagent_add->reaction workup Work-up: - Remove solvent - Redissolve in EtOAc reaction->workup extraction Extraction: - Wash with H2O - Wash with brine workup->extraction drying Dry with Na2SO4 Filter and Concentrate extraction->drying purification Column Chromatography (Hexanes/EtOAc gradient) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Impure Product check_byproducts High levels of di-substituted byproduct? issue->check_byproducts Analyze crude mixture (TLC, GC-MS) check_sm Unreacted starting material? check_byproducts->check_sm No solution_byproducts Reduce methylamine stoichiometry Lower reaction temperature check_byproducts->solution_byproducts Yes solution_sm Increase reaction time Slightly increase temperature check_sm->solution_sm Yes optimize_purification Optimize column chromatography Consider recrystallization check_sm->optimize_purification No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying and minimizing side products in 6-Chloro-N-methylpyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving 6-Chloro-N-methylpyrazin-2-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form C-N, C-C, and C-O bonds. The most frequent transformations include:

  • Buchwald-Hartwig Amination: To introduce a new amine substituent at the 6-position.

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond by coupling with a boronic acid or ester.

  • Nucleophilic Aromatic Substitution (SNAr): To displace the chloride with various nucleophiles, such as amines or alkoxides.

Q2: What are the typical side products observed in these reactions?

A2: Side products can vary depending on the reaction type and conditions. Common side products include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.

  • Dimerization: Coupling of two molecules of the pyrazine starting material or product.

  • Di-substitution: In reactions with di-halo-pyrazines, substitution at both halogenated positions can occur. While this compound is a mono-chloro species, this is a consideration for related starting materials.

  • Hydrolysis: Reaction with water to form the corresponding hydroxypyrazine.

  • Tele-substitution: Substitution at a different position on the pyrazine ring, although less common for this specific substrate.

Q3: How can I monitor the progress of my reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring reaction progress. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the main product and any potential side products, aiding in their structural elucidation.

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue 1: Low yield of the desired aminated product and formation of a significant amount of hydrodehalogenated side product (N-methylpyrazin-2-amine).

  • Possible Cause A: Inefficient reductive elimination from the palladium complex.

    • Solution: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote reductive elimination. Consider screening different ligands to find the optimal one for your specific substrate coupling.

  • Possible Cause B: Presence of a hydrogen source and a competing β-hydride elimination pathway. [1]

    • Solution: Ensure all reagents and solvents are anhydrous. The presence of water or other protic sources can contribute to this side reaction.

Issue 2: Formation of an imine side product.

  • Possible Cause: A side reaction involving β-hydride elimination from the amide intermediate. [1]

    • Solution: Similar to minimizing hydrodehalogenation, optimizing the ligand and ensuring anhydrous conditions can help suppress this pathway. Lowering the reaction temperature may also be beneficial.

ParameterRecommended Condition to Minimize Side Products
Catalyst Use a pre-formed Pd(0) source or a reliable Pd(II) precatalyst that is efficiently reduced in situ.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., biarylphosphines).
Base Use a non-nucleophilic, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred.
Temperature Optimize the temperature; sometimes lower temperatures can increase selectivity.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired C-C coupled product and significant formation of the hydrodehalogenated starting material.

  • Possible Cause A: Inefficient transmetalation or reductive elimination.

    • Solution: The choice of base is crucial for activating the boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The ligand also plays a key role; consider ligands that accelerate these steps.

  • Possible Cause B: Protodeborylation of the boronic acid.

    • Solution: Ensure anhydrous conditions and use a suitable base. The stability of the boronic acid under the reaction conditions should be considered.

Issue 2: Formation of homocoupled biaryl products (from the boronic acid).

  • Possible Cause: Oxidative coupling of the boronic acid.

    • Solution: This can be minimized by ensuring a truly oxygen-free environment and by using the appropriate stoichiometry of reagents.

ParameterRecommended Condition to Minimize Side Products
Catalyst Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The choice can significantly impact the reaction outcome.
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
Temperature Reaction temperatures often range from 80-110 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.
Atmosphere Maintain an inert atmosphere to prevent oxidation of the catalyst and boronic acid.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low conversion to the desired product.

  • Possible Cause A: Insufficient activation of the pyrazine ring.

    • Solution: The pyrazine ring is electron-deficient, which facilitates SNAr. However, strongly electron-donating groups on the incoming nucleophile can increase the reaction rate.

  • Possible Cause B: The nucleophile is not strong enough.

    • Solution: Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Possible Cause C: The solvent is not optimal.

    • Solution: Polar aprotic solvents such as DMSO or DMF are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

Issue 2: Formation of di-substituted products (if a di-halo-pyrazine is used as a starting material).

  • Possible Cause: High reactivity and/or excess of the nucleophile.

    • Solution: Carefully control the stoichiometry of the nucleophile. Running the reaction at a lower temperature may also improve selectivity for mono-substitution.

ParameterRecommended Condition to Minimize Side Products
Nucleophile Use a slight excess of the nucleophile. For weaker nucleophiles, consider adding a non-nucleophilic base.
Solvent Polar aprotic solvents like DMSO, DMF, or NMP are generally effective.
Temperature Optimize the temperature. Higher temperatures can drive the reaction to completion but may also lead to more side products.
Base A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) can be used to deprotonate the nucleophile if necessary.

Experimental Protocols

Please note: The following are generalized protocols and should be optimized for specific substrates and reaction scales.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add this compound, the amine coupling partner, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound, the boronic acid or ester, the base, and the palladium catalyst.

  • Add the solvent system (e.g., dioxane/water).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Intermediate_1 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange Intermediate_1->Ligand_Exchange + R'NH2 - HCl Intermediate_2 Ar-Pd(II)(NHR')L2 Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR' Reductive_Elimination->Product Intermediate_1_side Ar-Pd(II)(Cl)L2 Hydrodehalogenation Hydrodehalogenation Intermediate_1_side->Hydrodehalogenation + H source Side_Product Ar-H Hydrodehalogenation->Side_Product

Caption: Buchwald-Hartwig amination cycle and a common side reaction pathway.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Troubleshooting Logic Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Intermediate_1 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation + R'B(OH)2 Intermediate_2 Ar-Pd(II)(R')L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product Low_Yield Low Yield? Check_Base Optimize Base Low_Yield->Check_Base Yes Check_Ligand Screen Ligands Low_Yield->Check_Ligand Yes Check_Purity Check Boronic Acid Purity Low_Yield->Check_Purity Yes

Caption: Suzuki-Miyaura coupling cycle and troubleshooting decision points.

References

Technical Support Center: Purification of 6-Chloro-N-methylpyrazin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Chloro-N-methylpyrazin-2-amine and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds.

Issue 1: Low or No Recovery of Compound from Silica Gel Column Chromatography

  • Question: I am performing column chromatography on my crude this compound, but I am getting very low or no yield of my product. What could be the cause?

  • Answer: This is a common issue when purifying basic amine compounds, such as pyrazine derivatives, on standard silica gel.[1][2] The amine groups, being basic, can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction can lead to irreversible adsorption, resulting in poor recovery of the product.[2]

    Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase to "neutralize" the acidic sites on the silica gel.[1][2]

      • Commonly used modifiers include triethylamine (TEA) or ammonium hydroxide.[2][3]

      • Start with a low concentration, for example, 0.1-1% of TEA in your eluent system (e.g., hexane/ethyl acetate).

    • Use of Amine-Functionalized Silica: Consider using a stationary phase that is less acidic and more compatible with basic compounds.[1]

      • Amine-functionalized silica gel can significantly improve the recovery and peak shape of basic amines, often without the need for a mobile phase modifier.[1][4]

    • Alternative Stationary Phases: Basic alumina can also be used as an alternative to silica gel for the purification of basic compounds.

Issue 2: Product Co-elutes with an Impurity

  • Question: My product, a this compound analog, is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?

  • Answer: Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers or side-products from the synthesis.[5][6] For instance, in the synthesis of substituted pyrazines from dichloropyrazines, it's possible to have residual starting material or di-substituted byproducts.[7]

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.

      • Solvent Selectivity: Change the solvents used in your mobile phase. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact with the compounds and the stationary phase differently, which can alter the selectivity of the separation.

    • Change the Stationary Phase:

      • If optimizing the mobile phase is not successful, consider a different stationary phase. If you are using silica gel, trying a different type of silica with a different particle size or surface area might help.

      • For challenging separations, reversed-phase chromatography (e.g., C18 silica) can provide a different selectivity compared to normal-phase chromatography.[8]

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. HPLC columns offer higher efficiency and can often resolve compounds that are inseparable by standard column chromatography.[9]

Issue 3: Oiling Out During Recrystallization

  • Question: I am trying to purify this compound by recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solubility of the compound in the solvent is too high at the boiling point, causing it to separate as a liquid instead of crystallizing upon cooling.

    Troubleshooting Steps:

    • Use a a Larger Volume of Solvent: You may be using too little solvent, causing the solution to be supersaturated at a temperature above the melting point of your compound. Try adding more solvent to fully dissolve the compound at the boiling point.

    • Change the Solvent or Use a Solvent System: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[10][11]

      • Experiment with different solvents. For a compound with a melting point of 80-83°C, like this compound, solvents with lower boiling points might be preferable.[12]

      • A mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common solvent mixtures include ethanol/water, acetone/water, and hexane/ethyl acetate.[13][14]

    • Lower the Crystallization Temperature: Ensure that the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the common purification techniques for this compound and its analogs?

  • A1: The most common purification techniques for these types of compounds are:

    • Column Chromatography: A versatile technique for separating compounds based on their polarity. For pyrazine derivatives, silica gel is often used with a mobile phase of hexane and ethyl acetate.[8]

    • Recrystallization: A technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[10][11]

    • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for purifying complex mixtures or for obtaining very high purity material.[9]

    • Liquid-Liquid Extraction: Often used as a preliminary purification step to separate basic compounds like amines from neutral or acidic impurities.[8]

  • Q2: What are some common impurities I might encounter?

  • A2: Common impurities can include:

    • Unreacted Starting Materials: For example, if synthesizing from a dichloropyrazine, you may have residual dichloropyrazine.

    • Side Products: Depending on the reaction, you could have over-aminated products (di-substituted pyrazines) or products of side reactions.[7]

    • Reagents and Catalysts: Residual reagents or catalyst residues from the reaction.

    • Solvents: Residual solvents from the reaction or workup.

  • Q3: How do I choose a solvent system for column chromatography?

  • A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A suitable solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. For many pyrazine derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[8]

  • Q4: What are the physical properties of this compound?

  • A4: Some of the known and predicted physical properties are summarized in the table below.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 848366-38-1[12][15]
Molecular Formula C5H6ClN3[12][15]
Molecular Weight 143.57 g/mol [12][15]
Melting Point 80-83 °C[12]
Boiling Point (Predicted) 250.4 ± 35.0 °C[12]
Density (Predicted) 1.338 ± 0.06 g/cm³[12]
Appearance Off-white solid[12]

Table 2: Suggested Starting Conditions for Purification

Purification MethodStationary/Mobile Phase or SolventNotes
Flash Column Chromatography Silica Gel with Hexane/Ethyl Acetate + 0.5% TriethylamineThe addition of triethylamine helps to prevent streaking and improves recovery of the basic amine product.[1][2]
Reversed-Phase HPLC C18 silica with Acetonitrile/Water + 0.1% Formic AcidA common mobile phase for the analysis and purification of many organic molecules.[9]
Recrystallization Ethanol/Water or Hexane/Ethyl AcetateThe choice of solvent will depend on the specific solubility of the compound and its impurities.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Loading: Carefully add the dry slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient of increasing polarity can be used (e.g., gradually increasing the percentage of ethyl acetate in hexane). Add 0.5% triethylamine to the mobile phase to improve the elution of the amine.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but the compound will crash out of solution upon cooling.[10][11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography dissolve Dissolve in minimal 'good' solvent add_antisolvent Add 'poor' solvent until cloudy dissolve->add_antisolvent heat_to_clear Heat until clear add_antisolvent->heat_to_clear cool_slowly Cool slowly heat_to_clear->cool_slowly collect_crystals Collect crystals (Vacuum Filtration) cool_slowly->collect_crystals pure_product Pure Product collect_crystals->pure_product recrystallization->dissolve dry_load Adsorb on silica gel column_chromatography->dry_load pack_column Pack column with silica gel dry_load->pack_column elute Elute with solvent gradient (+ 0.5% TEA) pack_column->elute collect_fractions Collect fractions elute->collect_fractions combine_pure Combine pure fractions and evaporate collect_fractions->combine_pure combine_pure->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield start Low Yield from Silica Column check_basicity Is the compound a basic amine? start->check_basicity yes_basic Yes check_basicity->yes_basic Yes no_basic No check_basicity->no_basic No add_tea Add 0.1-1% Triethylamine to mobile phase yes_basic->add_tea use_amine_silica Use amine-functionalized silica yes_basic->use_amine_silica other_issues Investigate other issues: - Incorrect solvent polarity - Product decomposition on silica no_basic->other_issues outcome_improved Yield Improved add_tea->outcome_improved use_amine_silica->outcome_improved

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on the pyrazine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during nucleophilic substitution reactions on the pyrazine ring.

Issue 1: Low or No Product Yield

Low or no yield of the desired substituted pyrazine is a common issue. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Evaluate Workup and Purification Procedure workup_ok Workup OK? check_workup->workup_ok analyze_byproducts Analyze Byproducts byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified reagents_ok->check_reagents No (Purify/Check Ratios) reagents_ok->check_conditions Yes conditions_ok->check_conditions No (Adjust Temp/Solvent/Time) conditions_ok->check_workup Yes workup_ok->check_workup No (Modify Procedure) workup_ok->analyze_byproducts Yes byproducts_identified->start No (Re-evaluate) solution Problem Solved byproducts_identified->solution Yes (Address Side Reactions)

Caption: A flowchart for troubleshooting low yields in pyrazine SNAr.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction temperature, as higher temperatures can significantly increase the reaction rate. Forcing conditions may be necessary, especially if the pyrazine ring has electron-donating groups.[1][2]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent, base, and temperature is critical.[1]

      • Solvent: Screen different solvents. Polar aprotic solvents like DMF, DMSO, or THF are often effective.

      • Base: The choice of base can be crucial. Common bases include potassium tert-butoxide, sodium hydride, or triethylamine. The strength of the base should be appropriate for the nucleophile.

      • Temperature: Optimize the temperature. While higher temperatures can increase the rate, they can also lead to side reactions or degradation.[1]

  • Poor Nucleophile Reactivity:

    • Solution: The nucleophilicity of the attacking species is important. If using an alcohol or thiol, pre-formation of the corresponding alkoxide or thiolate with a strong base can increase its reactivity.

  • Degradation of Starting Material or Product:

    • Solution: Pyrazine derivatives can be sensitive to harsh conditions.[1] Use milder reagents and conditions where possible. Avoid overly acidic or basic conditions during workup if the product is sensitive.

  • Side Reactions:

    • Solution: Identify potential side reactions and adjust conditions to minimize them. Common side reactions can include di-substitution on dihalopyrazines or reaction at other functional groups on the starting materials. Careful control of stoichiometry (e.g., using a slight excess of the nucleophile for monosubstitution) can help.

Issue 2: Formation of Multiple Products/Poor Selectivity

The formation of multiple products is a common challenge, especially with unsymmetrically substituted pyrazines.

Logical Framework for Improving Selectivity

Selectivity_Improvement start Multiple Products Observed analyze_substituents Analyze Electronic Effects of Ring Substituents start->analyze_substituents control_stoichiometry Control Stoichiometry of Nucleophile start->control_stoichiometry optimize_temp Optimize Reaction Temperature start->optimize_temp protecting_groups Consider Use of Protecting Groups start->protecting_groups ewg EWG at C2 directs to C5 analyze_substituents->ewg edg EDG at C2 directs to C3 analyze_substituents->edg mono_vs_di Monosubstitution vs. Disubstitution control_stoichiometry->mono_vs_di low_temp Lower temperature to favor kinetic product optimize_temp->low_temp block_sites Block alternative reactive sites protecting_groups->block_sites solution Improved Selectivity ewg->solution edg->solution mono_vs_di->solution low_temp->solution block_sites->solution

Caption: Strategies for improving reaction selectivity.

Strategies to Enhance Selectivity:

  • Understand Electronic Effects: The regioselectivity of substitution on unsymmetrically substituted dichloropyrazines is influenced by the electronic nature of the existing substituent. Electron-withdrawing groups (EWGs) at the 2-position generally direct incoming nucleophiles to the 5-position, while electron-donating groups (EDGs) at the 2-position direct to the 3-position.[3][4]

  • Control Stoichiometry: To achieve monosubstitution on a dihalopyrazine, carefully control the stoichiometry of the nucleophile, typically using 1.0 to 1.2 equivalents.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic product, thus improving selectivity.

  • Use of Protecting Groups: If a reactant has multiple reactive sites, using protecting groups to block unwanted reactivity can significantly improve selectivity.[5]

Issue 3: Difficulty with Product Purification

Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, or a complex reaction mixture.

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction distillation Distillation (for volatile products) extraction->distillation chromatography Column Chromatography extraction->chromatography pure_product Pure Product distillation->pure_product crystallization Recrystallization chromatography->crystallization crystallization->pure_product

Caption: A general workflow for the purification of substituted pyrazines.[5]

Purification Strategies:

  • Liquid-Liquid Extraction: This is a common initial step to separate the pyrazine product from the reaction mixture. The choice of an appropriate organic solvent is crucial for efficient extraction.[5][6]

  • Column Chromatography: This is a versatile technique for separating pyrazines from impurities with different polarities. Silica gel is a common stationary phase, and the eluent can be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate.[1][5][6]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective method of purification.[5][6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

  • Q1: What makes the pyrazine ring susceptible to nucleophilic substitution?

    • A1: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions. This electron deficiency makes the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles. Halopyrazines are generally more reactive than the corresponding pyridines.[2]

  • Q2: What is the typical order of reactivity for leaving groups on the pyrazine ring?

    • A2: For nucleophilic aromatic substitution, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

  • Q3: How does the choice of solvent affect the reaction?

    • A3: The solvent plays a crucial role in dissolving the reactants and can influence the reactivity of the nucleophile. Polar aprotic solvents like DMF and DMSO are often good choices as they can dissolve ionic nucleophiles while not overly solvating and deactivating them. In some cases, using an alcohol as both the solvent and the nucleophile (in the form of its alkoxide) can be effective.[3]

  • Q4: Can I use microwave irradiation to speed up my reaction?

    • A4: Yes, microwave-assisted synthesis is often superior to conventional heating for nucleophilic substitution on pyrazines. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7][8][9][10]

  • Q5: How does steric hindrance from substituents on the pyrazine ring or the nucleophile affect the reaction?

    • A5: Steric hindrance can significantly slow down the rate of nucleophilic aromatic substitution. Bulky substituents near the reaction center on either the pyrazine ring or the nucleophile can impede the approach of the nucleophile to the electrophilic carbon atom.[11] In some cases, a highly hindered substrate may not react at all under standard conditions.

Data on Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on chloropyrazines with various nucleophiles.

Table 1: Amination of Chloropyrazines

Pyrazine SubstrateAmine NucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
2-ChloropyrazineMorpholineK₂CO₃DMSO13017 h95[12]
2-ChloropyrazinePiperidineKFWater10017 h80[12]
2-ChloropyrazineAnilineKFWater10017 h55[12]
3-Chloropyrazine-2-carboxamideBenzylamineTriethylamineTHF7015 h24-50[13]
3-Chloropyrazine-2-carboxamideSubstituted BenzylaminesPyridineMethanol140 (MW)30 min26-80[13]
2,5-Dichloropyrazine3-MethoxyanilineKOBuᵗTHF60-80--[3]

Table 2: Substitution with Oxygen and Sulfur Nucleophiles

Pyrazine SubstrateNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
2-ChloropyrazineSodium Methoxide-MethanolReflux--[14]
2-ChloropyrazineSodium Ethoxide-NMPRT-96[15]
2-ChloropyrazineSodium Phenoxide-NMPRT-69[15]
2-ChloropyrazineSodium Methylthiolate-NMPRT-85[15]
2-ChloropyrazineSodium Phenylthiolate-NMPRT-89[15]
2,5-DichloropyrazineThiolVariousDMFRT--[3]
2,5-DichloropyrazineAlcoholStrong BaseAlcoholRT or heat--[3]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

ReactionHeating MethodTemperature (°C)TimeYield (%)Reference
Amination of 3-Chloropyrazine-2-carboxamideConventional7015 h24-50[13]
Amination of 3-Chloropyrazine-2-carboxamideMicrowave14030 min26-80[13]
Synthesis of 4,6-DiarylpyrimidinesConventionalRefluxLongHigh[7][10]
Synthesis of 4,6-DiarylpyrimidinesMicrowave25010 minGood[7][10]
General Heterocyclic SynthesisConventional-2-15 h<50[8]
General Heterocyclic SynthesisMicrowave-2-8 min>50[8]

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution on a chloropyrazine. Note: These are general procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of a Chloropyrazine

General Workflow for Amination

Amination_Workflow start Combine Chloropyrazine, Amine, and Base in Solvent heat Heat Reaction Mixture (Conventional or Microwave) start->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography or Recrystallization workup->purify product Isolated Aminopyrazine purify->product

Caption: General workflow for the amination of a chloropyrazine.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrazine (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF, or DMSO).

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Add the base (e.g., potassium tert-butoxide, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C, or higher for microwave conditions) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3][16]

Protocol 2: Reaction with an Alkoxide Nucleophile

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add a strong base (e.g., sodium hydride, 1.1-1.5 equivalents) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of the chloropyrazine (1.0 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.[3]

Protocol 3: Reaction with a Thiol Nucleophile

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of the chloropyrazine (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.[3]

References

Overcoming solubility issues of 6-Chloro-N-methylpyrazin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Chloro-N-methylpyrazin-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents should I try first for dissolving this compound?

A2: Based on the principle of "like dissolves like," it is advisable to start with polar aprotic and polar protic solvents.[2] A good starting point for screening would include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone.

  • Polar Protic Solvents: Methanol, ethanol, and isopropanol.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also be effective.

Q3: Is this compound soluble in water?

A3: The parent compound, pyrazine, is miscible with water.[3] However, the chloro- and N-methyl substituents on this compound increase its lipophilicity, which will likely decrease its aqueous solubility compared to unsubstituted pyrazine. It may be slightly soluble in water, but high concentrations are unlikely to be achieved without formulation strategies.

Q4: My compound won't dissolve in my chosen solvent. What is the first thing I should do?

A4: If you observe poor solubility at room temperature, gentle heating and agitation (e.g., using a vortex mixer or magnetic stirrer) are the simplest first steps. Many compounds exhibit significantly higher solubility at elevated temperatures.[4] If the compound dissolves upon heating, check if it remains in solution upon cooling or if it precipitates.

Troubleshooting Guides

Issue 1: My compound is poorly soluble in all common solvents I've tried.

Question: I have screened a range of common polar and nonpolar solvents, and this compound shows poor solubility in all of them at my desired concentration. What are my next steps?

Answer: When single-solvent systems fail, several strategies can be employed:

  • Co-Solvent Systems: Using a mixture of solvents can significantly enhance solubility.[5] A common and effective strategy is to dissolve the compound in a small amount of a strong solvent like DMSO or DMF, and then slowly add a less polar co-solvent (in which the compound is less soluble) until the desired final concentration and solvent ratio is achieved.[5] Always monitor for precipitation during the addition of the second solvent.

  • Temperature Adjustment: Systematically study the effect of temperature. Determine the solubility at various temperatures (e.g., 40°C, 60°C) to see if a workable concentration can be achieved for your experiment. Be mindful of the compound's stability at higher temperatures.

  • Sonication: Use an ultrasonic bath to provide energy that can help break down the crystal lattice of the solid and promote dissolution.

  • pH Modification (for aqueous or protic solutions): The amine groups on the pyrazine ring are basic and can be protonated. If your experimental conditions allow, adjusting the pH to be more acidic can convert the compound to its more soluble salt form.[6]

Issue 2: My compound dissolves initially but then precipitates out of solution.

Question: I was able to dissolve this compound, but after some time, or upon a change in conditions (e.g., cooling), it crashed out of solution. How can I prevent this?

Answer: This indicates that you have created a supersaturated solution, which is unstable. The concentration of your compound is above its equilibrium solubility under the final conditions.

  • Determine Kinetic Solubility: The point at which it precipitates is its kinetic solubility limit under those specific conditions. You should aim to work at or below this concentration.

  • Maintain Temperature: If the compound was dissolved at a higher temperature, the entire experiment may need to be conducted at that elevated temperature to prevent precipitation upon cooling.

  • Use a Different Solvent System: The chosen solvent may not be optimal. Re-screen for solvents or co-solvent systems where the compound exhibits higher intrinsic solubility. A system that dissolves the compound readily at room temperature is often more robust.

  • Consider Formulation Strategies: For in vitro biological assays, if solvent tolerance is an issue, advanced formulation techniques like creating a nanosuspension or using cyclodextrins to form inclusion complexes can be explored.[5]

Quantitative Data

As of this guide's creation, specific quantitative solubility data for this compound in various organic solvents is not published. Researchers are encouraged to determine this experimentally. The table below is provided as a template to record your findings.

Table 1: Experimental Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Observations
Dimethyl Sulfoxide (DMSO) 25
N,N-Dimethylformamide (DMF) 25
Methanol 25
Ethanol 25
Acetonitrile (ACN) 25
Dichloromethane (DCM) 25
Acetone 25
Toluene 25

| Hexane | 25 | | |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method

This method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that a saturated solution is formed. A visible amount of undissolved solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete separation of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC, UV-Vis).

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing solubility challenges during experimental work.

G cluster_0 cluster_1 Troubleshooting Path start Start: Dissolve Compound in Chosen Solvent sol_check Is Compound Fully Dissolved? start->sol_check success Proceed with Experiment sol_check->success Yes heat_agitate Apply Gentle Heat and/or Sonication sol_check->heat_agitate No sol_check_2 Does it Dissolve? heat_agitate->sol_check_2 sol_check_2->success Yes use_cosolvent Try a Co-Solvent System (e.g., DMSO + Co-solvent) sol_check_2->use_cosolvent No sol_check_3 Does it Dissolve? use_cosolvent->sol_check_3 sol_check_3->success Yes rescreen Re-screen with a Broader Range of Solvents sol_check_3->rescreen No rescreen->start New Solvent

Caption: Troubleshooting workflow for addressing poor solubility.

Factors Influencing Solubility

This diagram illustrates the key factors that determine the solubility of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors center Solubility of This compound polarity Polarity center->polarity mol_weight Molecular Weight center->mol_weight crystal_form Crystal Lattice Energy (Polymorphism) center->crystal_form solv_polarity Polarity ('Like dissolves like') center->solv_polarity h_bond Hydrogen Bonding Capacity center->h_bond temp Temperature center->temp pressure Pressure (Minor effect for solids) center->pressure ph pH (for protic systems) center->ph

Caption: Key factors affecting the solubility of an organic compound.

References

Assessing the stability of 6-Chloro-N-methylpyrazin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Chloro-N-methylpyrazin-2-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2] The storage area should be dry, well-ventilated, and protected from light and sources of ignition.[3]

Q2: How stable is this compound at elevated temperatures?

Q3: What is the stability of this compound in aqueous solutions at different pH values?

The stability of this compound in aqueous solutions is expected to be pH-dependent due to the presence of the amine group and the chloro substituent on the pyrazine ring.

  • Acidic Conditions (low pH): The amine group will be protonated, which may increase its solubility in aqueous media. However, under strongly acidic conditions and with heating, hydrolysis of the chloro group could potentially occur, leading to the formation of a hydroxylated impurity.

  • Neutral Conditions (pH ~7): The compound is expected to have moderate stability.

  • Basic Conditions (high pH): In strongly basic solutions, nucleophilic substitution of the chloro group by hydroxide ions may be facilitated, especially at elevated temperatures.

Researchers should perform pH stability studies to determine the optimal pH range for their specific application.

Q4: Is this compound sensitive to light?

Many organic molecules, particularly those with aromatic rings and heteroatoms, can be susceptible to photodegradation. To minimize this risk, it is recommended to store the compound protected from light.[6] Experiments should be conducted in amber glassware or under low-light conditions whenever possible. Signs of photodegradation can include a change in color or the emergence of degradation products in analytical profiles.

Q5: How does this compound behave in the presence of oxidizing agents?

The amine group in this compound can be susceptible to oxidation.[7][8] Contact with strong oxidizing agents should be avoided. Oxidative degradation can lead to the formation of various byproducts, including N-oxides or other related impurities. It is advisable to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during reactions if oxidative degradation is a concern.

Troubleshooting Guides

Issue 1: I am observing unexpected byproducts in my reaction mixture.

  • Potential Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Verify Purity of Starting Material: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method (e.g., HPLC, GC, or NMR).

    • Assess Thermal Stability: If your reaction is performed at an elevated temperature, consider if the compound is degrading. Try running the reaction at a lower temperature or for a shorter duration.

    • Evaluate pH Effects: If your reaction is in an aqueous or protic solvent, check the pH of the medium. The compound may be unstable under highly acidic or basic conditions.

    • Consider Oxidative Degradation: If your reaction is not performed under an inert atmosphere, the amine functionality may be oxidizing. Try degassing your solvents and running the reaction under nitrogen or argon.

    • Check for Incompatible Reagents: Ensure that other reagents in your reaction mixture are not promoting the degradation of the compound.

Issue 2: The purity of my stored this compound has decreased over time.

  • Potential Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C, in a tightly sealed container, and protected from light and moisture.[1][2]

    • Inspect Container Seal: Ensure the container is properly sealed to prevent exposure to air and humidity.

    • Aliquot the Material: For long-term storage, consider aliquoting the material into smaller, single-use containers to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Issue 3: My solution of this compound has changed color.

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Analyze the Solution: Use an analytical technique like HPLC with a photodiode array detector or LC-MS to identify any new impurities that may have formed.

    • Investigate the Cause:

      • Light Exposure: If the solution was exposed to light, the color change may be due to photodegradation.

      • Oxidation: If the solution was not handled under an inert atmosphere, oxidation may have occurred.

      • pH Instability: If the solution is at a pH where the compound is unstable, this could lead to degradation and a color change.

Hypothetical Forced Degradation Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate what a researcher might observe. This data is for illustrative purposes only.

Table 1: Thermal Stress Degradation

ConditionTime (hours)Purity of this compound (%)Total Impurities (%)
60°C099.80.2
2499.50.5
4899.10.9
80°C099.80.2
2498.21.8
4896.53.5

Table 2: Hydrolytic Degradation (at 60°C)

pHTime (hours)Purity of this compound (%)Major Degradant (%)
2.0099.7<0.1
2498.90.8 (Degradant A)
4897.52.1 (Degradant A)
7.0099.7<0.1
2499.60.2 (Degradant B)
4899.40.4 (Degradant B)
10.0099.7<0.1
2498.51.2 (Degradant C)
4896.82.9 (Degradant C)

Table 3: Oxidative and Photolytic Degradation

ConditionTime (hours)Purity of this compound (%)Total Impurities (%)
3% H₂O₂099.80.2
695.34.7
2489.110.9
Photolytic (ICH Q1B)099.80.2
2499.20.8
4898.51.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Thermal Degradation:

    • Transfer aliquots of the stock solution into sealed vials.

    • Expose the vials to elevated temperatures (e.g., 60°C and 80°C) in a calibrated oven.

    • Withdraw samples at specified time points (e.g., 0, 24, 48 hours).

    • Analyze the samples by a stability-indicating HPLC method.

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in different pH buffers (e.g., pH 2, 7, and 10).

    • Incubate these solutions at an elevated temperature (e.g., 60°C).

    • Collect samples at various time intervals.

    • Neutralize the samples before analysis by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Monitor the reaction at room temperature at different time points.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that meets ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

    • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

    • Mass spectrometry (MS) can be coupled to the HPLC to help identify the structure of the degradants.

Visualizations

Troubleshooting_Workflow cluster_conditions Potential Causes of Degradation cluster_solutions Corrective Actions start Unexpected Experimental Result (e.g., low yield, new impurity) check_purity Verify Purity of Starting Material start->check_purity review_conditions Review Reaction/Storage Conditions start->review_conditions thermal Thermal Stress? review_conditions->thermal ph pH Instability? review_conditions->ph oxidation Oxidation? review_conditions->oxidation light Photodegradation? review_conditions->light lower_temp Lower Temperature thermal->lower_temp adjust_ph Adjust/Buffer pH ph->adjust_ph inert_atm Use Inert Atmosphere oxidation->inert_atm protect_light Protect from Light light->protect_light end_node Optimized and Stable Experimental Conditions lower_temp->end_node adjust_ph->end_node inert_atm->end_node protect_light->end_node

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound thermal Thermal (Heat) start->thermal hydrolytic Hydrolytic (Acid, Base) start->hydrolytic oxidative Oxidative (e.g., H₂O₂) start->oxidative photolytic Photolytic (Light) start->photolytic sampling Sample at Time Intervals thermal->sampling hydrolytic->sampling oxidative->sampling photolytic->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis end_node Assess Degradation Profile and Identify Degradants analysis->end_node

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways parent This compound hydrolysis_product 6-Hydroxy-N-methylpyrazin-2-amine (Hydrolysis Product) parent->hydrolysis_product  Acid/Base  H₂O oxidation_product This compound N-oxide (Oxidation Product) parent->oxidation_product  [O]

Caption: Potential degradation pathways.

References

Common challenges in the scale-up of 6-Chloro-N-methylpyrazin-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 6-Chloro-N-methylpyrazin-2-amine production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most common and industrially viable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a dichloropyrazine, such as 2,6-dichloropyrazine, with methylamine. The pyrazine ring is electron-deficient, which facilitates this type of substitution.[1]

Q2: What are the primary impurities expected during the synthesis of this compound?

During the synthesis via nucleophilic aromatic substitution, the primary impurities are likely to be:

  • Unreacted starting material: Residual 2,6-dichloropyrazine.

  • Di-substituted byproduct: 2,6-bis(methylamino)pyrazine, formed by the reaction of methylamine at both chlorine positions.

  • Positional isomers: If an unsymmetrical dichloropyrazine is used as a starting material, other isomers may be formed.

  • Hydrolysis products: Reaction with any residual water can lead to the formation of corresponding hydroxypyrazine derivatives.

Q3: How can I monitor the reaction progress and identify impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating the desired product from starting materials and byproducts, allowing for reaction monitoring and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the identification and quantification of major impurities.

Q4: What are the critical safety considerations for the scale-up of this process?

  • Handling of Reagents: Methylamine is a flammable and toxic gas, often used in solution. Dichloropyrazines can be irritating and harmful. Appropriate personal protective equipment (PPE), including respiratory protection, is essential.[2][3]

  • Reaction Exotherm: Nucleophilic aromatic substitution reactions can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Pressure Build-up: If the reaction is carried out in a sealed reactor at elevated temperatures, there is a potential for pressure build-up. The reactor must be appropriately rated and equipped with pressure relief devices.

  • Solvent Handling: Many organic solvents used in the process are flammable. The process area should be well-ventilated and free from ignition sources.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction temperature or time.- Use a higher excess of methylamine.- Ensure efficient mixing.
Formation of di-substituted byproduct.- Use a stoichiometric amount or only a slight excess of methylamine.- Control the reaction temperature carefully (lower temperatures may favor mono-substitution).- Consider a slower addition of methylamine.
Degradation of starting material or product.- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Check the stability of the starting material and product under the reaction conditions.
High Levels of Di-substituted Impurity Excess methylamine.- Reduce the equivalents of methylamine used.
High reaction temperature.- Lower the reaction temperature.
Presence of Unreacted Dichloropyrazine Insufficient reaction time or temperature.- Increase reaction time or temperature.
Inefficient mixing.- Improve agitation in the reactor.
Difficulties in Product Isolation/Purification Product is an oil or a low-melting solid.- Consider converting the product to a salt (e.g., hydrochloride) to facilitate isolation as a crystalline solid.
Impurities co-elute with the product in chromatography.- Optimize the chromatographic method (e.g., change the mobile phase, stationary phase, or gradient).- Consider purification by recrystallization or distillation if applicable.
Hygroscopic Product Inherent property of the amine.- Handle the product in a dry atmosphere (glove box or dry room).- Store in a tightly sealed container with a desiccant.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a general laboratory-scale protocol that can be adapted for scale-up.

Materials:

  • 2,6-Dichloropyrazine

  • Methylamine (e.g., 40% in water or as a solution in an organic solvent)

  • A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • A base (e.g., potassium carbonate or triethylamine, if using methylamine hydrochloride)

Procedure:

  • To a stirred solution of 2,6-dichloropyrazine in the chosen solvent, add the methylamine solution.

  • The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) and monitored by HPLC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by column chromatography or recrystallization.

Note: For scale-up, a thorough process hazard analysis should be conducted. The rate of addition of reagents and the control of the reaction temperature are critical.

Data Presentation

The following table can be used to log and compare data from different production scales.

Parameter Lab Scale (e.g., 1 L) Pilot Scale (e.g., 50 L) Production Scale (e.g., 500 L)
Starting Material (kg)
Reagent (kg or L)
Solvent (L)
Reaction Temperature (°C)
Reaction Time (h)
Yield (kg)
Yield (%)
Purity (by HPLC, %)
Major Impurities (%)

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2,6-Dichloropyrazine 2,6-Dichloropyrazine This compound This compound 2,6-Dichloropyrazine->this compound  + Methylamine (1 eq)  Solvent, Heat Di-substituted Byproduct Di-substituted Byproduct This compound->Di-substituted Byproduct  + Methylamine (>1 eq)  Excess Heat

Caption: Synthetic pathway for this compound and a common side reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze crude reaction mixture by HPLC/GC-MS start->check_reaction incomplete Incomplete reaction? check_reaction->incomplete side_products Significant side products? incomplete->side_products No optimize_conditions Increase reaction time/temperature or excess of amine incomplete->optimize_conditions Yes optimize_stoichiometry Adjust stoichiometry (e.g., reduce amine) and/or lower temperature side_products->optimize_stoichiometry Yes end Improved Yield side_products->end No optimize_conditions->end optimize_stoichiometry->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting peak splitting in NMR spectra of pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazine compounds and encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments with pyrazine-containing molecules.

Q1: Why are the peaks in my pyrazine spectrum broad and poorly resolved, especially for protons on the pyrazine ring?

A1: Broad peaks in the NMR spectrum of a pyrazine compound can stem from several factors, primarily related to dynamic processes on the NMR timescale and the inherent properties of the nitrogen atoms in the ring.

  • Quadrupolar Broadening: The most common cause is the interaction of protons with the quadrupolar ¹⁴N nuclei (I=1) of the pyrazine ring.[1] Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which can interact with the surrounding electric field gradient.[2] This interaction provides an efficient relaxation pathway for the nitrogen nucleus, which can shorten the relaxation time of adjacent protons, leading to broader signals.[2][3] The closer a proton is to the nitrogen atom, the stronger the effect, which is why protons directly attached to the pyrazine ring are most affected.[1] In some cases, this broadening can be significant enough to obscure fine coupling details.[2][3]

  • Chemical Exchange: If your molecule can exist in multiple conformations that are rapidly interconverting on the NMR timescale, you may observe broadened peaks. This is common in substituted pyrazines or related structures like piperazines, where processes like ring flipping or slow rotation around a bond (e.g., an amide bond on a substituent) can occur.[4][5] At room temperature, if the rate of exchange is intermediate, the individual signals for each conformation will coalesce into a single, broad peak.

  • Sample Concentration and Viscosity: Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling and can result in broader lines.[6]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to distinguish between quadrupolar broadening and chemical exchange.[7][8][9]

    • If the broadening is due to an intermediate rate of chemical exchange, cooling the sample will slow the exchange, and you may observe the broad peak sharpen and resolve into separate signals for each conformer.[4][5] Conversely, heating the sample can increase the exchange rate, leading to a single, sharp, averaged signal.[4]

    • If the broadening is primarily due to quadrupolar effects, increasing the temperature can sometimes sharpen the proton signals.[2] This is because higher temperatures lead to faster molecular reorientation, which can average out the quadrupolar interactions more effectively.[2]

  • Change the Solvent: The viscosity and polarity of the solvent can influence both dynamic processes and quadrupolar relaxation. Trying a less viscous solvent might lead to sharper lines.

  • Check Sample Concentration: If your sample is highly concentrated, try diluting it to see if the resolution improves.

Q2: I am seeing more signals in my ¹H NMR spectrum than I expect for my substituted pyrazine. What could be the cause?

A2: The presence of unexpected extra signals often points to the presence of multiple, distinct chemical species in your sample that are not rapidly interconverting on the NMR timescale.

  • Slow Conformational Exchange: If your molecule has restricted rotation around a bond (e.g., an amide C-N bond on a substituent) or slow ring inversion (in a related saturated heterocyclic part of the molecule), you might be observing distinct sets of peaks for each conformer or rotamer.[4][5][10][11] For example, N,N-diacylated piperazines can show separate signals for syn and anti conformers.[4]

  • Tautomers: While less common for the pyrazine ring itself, substituents on the ring could potentially exist in different tautomeric forms, each giving rise to its own set of NMR signals.

  • Sample Impurities: The extra signals could be from residual solvents, starting materials, or byproducts from a chemical reaction.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting unexpected peak splitting in the NMR spectra of pyrazine compounds.

G Troubleshooting Workflow for Peak Splitting start Observe Unexpected Peak Splitting/Broadening q1 Are peaks broad or more numerous than expected? start->q1 broad Broad Peaks q1->broad Broad numerous More Peaks Than Expected q1->numerous Numerous q2_broad Run Variable Temperature (VT) NMR broad->q2_broad q2_numerous Check for Impurities (e.g., residual solvent) numerous->q2_numerous result_vt How do peaks change with temperature? q2_broad->result_vt q3_numerous Run 2D NMR (COSY, HSQC) and VT-NMR q2_numerous->q3_numerous cause_impurities Likely Impurities q2_numerous->cause_impurities If no correlations and no temp dependence sharpen_heat Peaks sharpen with heating result_vt->sharpen_heat Sharpen split_cool Broad peak splits into sharp peaks on cooling result_vt->split_cool Split/Sharpen cause_quadrupolar Likely Quadrupolar Broadening or Fast Exchange sharpen_heat->cause_quadrupolar cause_dynamic Likely Dynamic Exchange (intermediate rate) split_cool->cause_dynamic result_2d Correlations suggest multiple distinct spin systems q3_numerous->result_2d result_vt_numerous Peaks coalesce upon heating q3_numerous->result_vt_numerous cause_conformers Likely Conformers/ Rotamers result_2d->cause_conformers result_vt_numerous->cause_conformers

Caption: Troubleshooting workflow for NMR peak splitting.

Q3: The splitting pattern for my substituted pyrazine is complex and doesn't follow the simple n+1 rule. Why is this happening?

A3: When the simple first-order splitting rules (like the n+1 rule) break down, you are likely observing second-order effects .

  • Second-Order Effects (Strong Coupling): These effects occur when the chemical shift difference (Δν in Hz) between two coupled protons is not significantly larger than their coupling constant (J in Hz). As the ratio Δν/J approaches a value of around 5 or less, the spectrum becomes "strongly coupled" or "second-order".[5] This leads to:

    • "Roofing": The intensities of the peaks in a multiplet become skewed. The inner peaks (closer to the coupled partner) increase in intensity, while the outer peaks decrease.

    • Non-intuitive Splitting: The number of lines and their spacing no longer directly correspond to the simple n+1 rule and the true J-values. The observed line separations are not equal to the actual coupling constants.

    • Appearance of Extra Peaks: What might be a simple doublet of doublets in a first-order spectrum can appear as a much more complex multiplet.

How to Address Second-Order Effects:

  • Increase the Spectrometer's Magnetic Field Strength: This is the most effective solution. The chemical shift (in Hz) is directly proportional to the magnetic field strength, while the J-coupling (in Hz) is independent of the field strength. By moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz), you increase Δν while J remains constant. This increases the Δν/J ratio, often simplifying the spectrum back to a first-order appearance.

  • Use Simulation Software: If a higher field spectrometer is not available, the spectrum can be analyzed using NMR simulation software. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum and iteratively adjust the parameters to match the experimental one, thus extracting the true δ and J values.

The following diagram illustrates the transition from a first-order to a second-order spectrum for a simple two-proton (AX to AB) system.

G First-Order (AX) vs. Second-Order (AB) Splitting cluster_0 First-Order (AX System) Δν >> J cluster_1 Second-Order (AB System) Δν ≈ J a1 Peak A a2 Peak X pa1 pb1 pa2 px1 px2 p_b2 b1 Peak A b2 Peak B pb2 p_b1

Caption: Transition from first-order to second-order spectrum.

Frequently Asked Questions (FAQs)

Q: What are typical ¹H-¹H coupling constants in pyrazines?

A: The proton-proton coupling constants in pyrazines are influenced by the number of bonds separating the protons and the nature of any substituents on the ring. The values are generally similar to other aromatic six-membered heterocycles.

Coupling TypeNumber of BondsTypical J-value (Hz)Notes
Ortho Coupling3~2.5 HzIn a substituted pyrazine, e.g., J between H-2 and H-3.[9]
Meta Coupling4~1.4 - 1.9 HzFor example, J between H-3 and H-5 in a related diazine system.[4]
Para Coupling5< 1 HzOften not resolved.
Alkyl Substituents3 (vicinal)5 - 8 HzCoupling from a ring proton to a proton on an adjacent alkyl group.

Note: These are approximate values. Actual coupling constants can vary depending on the specific substituents and solvent.

Q: How can I confirm that dynamic processes (like conformational exchange) are occurring in my sample?

A: The most direct method is Variable Temperature (VT) NMR . As you change the temperature, you will observe characteristic changes in the spectrum if a dynamic process is present.

The following diagram illustrates what you might observe in a VT-NMR experiment for a system undergoing two-site exchange.

G Effect of Temperature on Dynamic Exchange cluster_lowT Low Temperature (Slow Exchange) cluster_coalescence Coalescence Temperature (Intermediate Exchange) cluster_highT High Temperature (Fast Exchange) low_a Peak A low_b Peak B p_low_a p_low_b coal Broad Peak p_coal high Averaged Peak p_high cluster_lowT cluster_lowT cluster_coalescence cluster_coalescence cluster_lowT->cluster_coalescence Heating cluster_highT cluster_highT cluster_coalescence->cluster_highT Heating

Caption: Dynamic effects in variable temperature NMR.

  • Slow Exchange (Low Temperature): The exchange is slow enough that the NMR spectrometer detects two distinct species. You will see sharp, separate signals for each conformer.

  • Intermediate Exchange (Coalescence Temperature): At a specific temperature, the rate of exchange is such that the two peaks broaden and merge into a single, very broad peak. This is the coalescence point.[4]

  • Fast Exchange (High Temperature): The exchange is so rapid that the spectrometer only "sees" an average of the two conformers, resulting in a single, sharp peak at a chemical shift that is the weighted average of the two original peaks.[4]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for Pyrazine Compounds

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Select an Appropriate Deuterated Solvent: Choose a solvent that completely dissolves your pyrazine compound and whose residual peaks do not overlap with signals of interest. Common choices include CDCl₃, Acetone-d₆, DMSO-d₆, and Methanol-d₄.

  • Determine Sample Concentration:

    • For ¹H NMR, dissolve 5-25 mg of your compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is needed, typically 50-100 mg in 0.6-0.7 mL.

  • Prepare the Sample:

    • Weigh your compound into a clean, dry vial.

    • Add the deuterated solvent.

    • Ensure the sample is fully dissolved. You can use gentle vortexing or sonication if needed.

  • Filter the Sample: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube.[6] This can be done by passing the solution through a small plug of glass wool or a filter pipette.

  • Check Sample Height: The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm (0.6-0.7 mL).

  • Cap and Label: Cap the NMR tube securely and label it clearly with a permanent marker.

Protocol 2: Variable Temperature (VT) NMR Spectroscopy

Important Safety Note: VT experiments can be hazardous if performed incorrectly. Always ensure you are trained on the specific spectrometer you are using and that your chosen solvent is suitable for the temperature range you plan to investigate (i.e., you will not exceed its boiling point or go below its freezing point).[8]

  • Sample Preparation: Prepare your sample as described above, using a solvent with a suitable boiling and freezing point for your desired temperature range. Use a robust NMR tube (e.g., Pyrex) that can withstand temperature changes.[7]

  • Initial Setup:

    • Insert your sample into the spectrometer at the standard operating temperature (e.g., 25 °C).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain good resolution.

    • Acquire a reference spectrum at this starting temperature.

  • Changing the Temperature:

    • Access the temperature control unit on the spectrometer software.

    • Change the temperature in small increments (e.g., 10-20 °C at a time).[9] Allow the temperature to stabilize for at least 5-10 minutes after each change.[8] Rapid temperature changes can damage the NMR probe.[9]

  • Data Acquisition at Each Temperature:

    • After the temperature has stabilized, re-shim the magnetic field. Shims can drift significantly with temperature changes.

    • Acquire your NMR spectrum.

    • Repeat steps 3 and 4 for each desired temperature point.

  • Returning to Ambient Temperature:

    • Once you have collected all your data, slowly return the probe to the starting temperature in the same gradual increments.[7][9]

    • Allow the probe to fully equilibrate at the ambient temperature before ejecting your sample.[8]

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Chloro-N-methylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers and drug development professionals working to enhance the metabolic stability of 6-Chloro-N-methylpyrazin-2-amine derivatives. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for my this compound derivatives?

A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[1][2] It is a crucial parameter in drug discovery because it significantly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency.[1][3] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor exposure at the target site and necessitating higher or more frequent doses, which can increase the risk of toxicity.[4] For your this compound series, understanding and optimizing metabolic stability is essential to ensure that a promising compound can achieve and maintain therapeutic concentrations in vivo.[2]

Q2: What are the primary metabolic "hotspots" I should anticipate on the this compound scaffold?

A2: The this compound scaffold presents several potential sites for metabolic modification by Phase I and Phase II enzymes.[5][6] Identifying these "hotspots" early is key to designing more stable analogues.

  • N-demethylation: The N-methyl group is a primary site for oxidative metabolism, typically mediated by Cytochrome P450 (CYP) enzymes.[7][8] This reaction removes the methyl group to form a primary amine, often leading to a significant change in the compound's properties and potential inactivation.

  • Aromatic Hydroxylation: The pyrazine ring, being an electron-deficient aromatic system, is susceptible to oxidation by CYPs.[9] Hydroxylation can occur at available carbon positions on the ring, creating a phenolic metabolite that can be rapidly cleared via Phase II conjugation.[3]

  • Oxidation of Alkyl Side-Chains: While the core structure specifies an N-methyl group, any other alkyl substituents on the pyrazine ring are also prone to oxidation, typically forming corresponding carboxylic acids.[9][10]

  • Dehalogenation: The chlorine atom can be a site for metabolic attack, although this is generally a less common pathway for aromatic chlorides compared to oxidation. However, it should not be ruled out, as it can lead to the formation of reactive intermediates.[11]

Below is a diagram illustrating the most probable metabolic pathways for this scaffold.

cluster_0 Potential Metabolic Pathways cluster_1 Phase I Metabolism (CYP450s, FMOs) cluster_2 Phase II Metabolism (UGTs, SULTs) Parent This compound Metabolite1 Aromatic Hydroxylation (Pyrazine Ring Oxidation) Parent->Metabolite1 CYP450 Metabolite2 N-demethylation (Primary Amine Formation) Parent->Metabolite2 CYP450 Metabolite3 Dehalogenation Parent->Metabolite3 Reductive/Oxidative Metabolite4 Glucuronidation / Sulfation (of Hydroxylated Metabolite) Metabolite1->Metabolite4 UGT/SULT Start Start: Assess Metabolic Stability MicrosomalAssay Run Liver Microsomal Stability Assay (+/- NADPH) Start->MicrosomalAssay IsStableMicro Compound Stable? MicrosomalAssay->IsStableMicro HepatocyteAssay Run Hepatocyte Stability Assay IsStableMicro->HepatocyteAssay Yes PhaseI Primary Liability: Phase I Metabolism (CYPs) IsStableMicro->PhaseI No IsStableHep Compound Stable? HepatocyteAssay->IsStableHep PhaseII Primary Liability: Phase II Conjugation or Cytosolic Enzymes IsStableHep->PhaseII No GoodCandidate Good Metabolic Stability: Proceed to further studies IsStableHep->GoodCandidate Yes

References

Technical Support Center: High-Throughput Screening of 6-Chloro-N-methylpyrazin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) protocols for 6-Chloro-N-methylpyrazin-2-amine and similar compound libraries. Our aim is to help you navigate common experimental challenges and refine your screening protocols for robust and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your HTS campaign in a question-and-answer format.

Q1: We are observing a high number of false positives in our primary screen. What are the potential causes and how can we mitigate this?

A1: False positives are a common challenge in HTS and can originate from several sources.[1][2] A primary reason is compound interference with the assay technology itself.[1][3] Compounds may exhibit autofluorescence or fluorescence quenching, particularly in fluorescence-based assays, leading to erroneous signals.[3][4] Another significant factor is the formation of compound aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3]

To address this, we recommend the following troubleshooting steps:

  • Run Counter-Screens: Implement assays to specifically identify interfering compounds. This includes checking for autofluorescence by measuring the signal of the compound in the assay buffer alone.[4]

  • Orthogonal Assays: Validate hits using a secondary assay with a different detection method to confirm the biological activity.[1]

  • Detergent Addition: Include a low concentration of a non-ionic detergent, such as Triton X-100, in your assay buffer to help prevent compound aggregation.[3]

  • Examine Dose-Response Curves: Non-specific inhibitors often display steep Hill slopes in their dose-response curves.[1]

Q2: Our assay is showing significant plate-to-plate or well-position-dependent variability (e.g., edge effects). How can we correct for this systematic error?

A2: Systematic errors, such as plate and positional effects, can lead to both false positives and false negatives by causing under- or overestimation of biological activity.[5][6] These errors can be caused by a variety of factors including robotic liquid handling inconsistencies, uneven incubation temperatures, or evaporation from the outer wells of the microplate.[5][7]

Here are some strategies to minimize and correct for systematic bias:

  • Proper Plate Design and Randomization: Randomize the placement of library compounds across plates to avoid systematic errors affecting specific compounds or compound classes.[5] When possible, also randomize the location of positive and negative controls, though they are often placed in the first and last columns for practical reasons.[5]

  • Use of Control Wells: Fill the outer perimeter wells with buffer or media and exclude them from the analysis to mitigate edge effects.[7][8]

  • Data Normalization: Employ normalization methods to make data comparable across different plates.[5] Common methods include normalizing to the plate median or using control-based normalization where the signal of each well is compared to the average of the positive and negative controls on the same plate.[5][9]

  • Statistical Correction: Advanced statistical methods like the B-score can be used to correct for row and column-specific biases.[10]

Q3: Some of our hit compounds are showing poor solubility and are precipitating in the assay medium. What can we do to address this?

A3: Compound precipitation is a frequent issue, especially when diluting DMSO stock solutions into aqueous assay buffers—a phenomenon known as "solvent shock".[11] Precipitation can lead to inaccurate concentration-response data and issues with automated liquid handlers.[12]

Consider the following approaches to manage compound solubility:

  • Modify Dilution Protocol: Pre-warm the assay media to the experimental temperature before adding the compound stock. Add the stock solution to the aqueous buffer while gently vortexing to avoid localized high concentrations.[11]

  • Lower Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration below 0.5%, and ideally at or below 0.1%.[11]

  • Solubility Assessment: Before starting a large-scale screen, assess the solubility of a subset of your library compounds in the assay buffer under the planned experimental conditions.

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a low concentration of a biocompatible surfactant or co-solvent can improve compound solubility. However, this should be carefully validated to ensure it does not interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control metrics we should use to assess the robustness of our HTS assay?

A1: Several key metrics are used to evaluate the quality and reliability of an HTS assay.[13] A good assay should have a clear distinction between positive and negative controls with minimal variability.[14] The most common quality control metrics include:

  • Z'-factor: This is a widely used metric that takes into account both the signal window (difference between the means of positive and negative controls) and the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally desirable.

  • Signal-to-Noise Ratio (S/N): This metric relates the difference in the means of the positive and negative controls to the standard deviation of the background (negative control).

  • Coefficient of Variation (%CV): This is a measure of the relative variability of the data, calculated as the ratio of the standard deviation to the mean. It is often calculated for both positive and negative controls.

Q2: What are some common HTS assay formats for screening kinase inhibitors from a this compound library?

A2: Pyrazine derivatives are often explored as kinase inhibitors.[15] Several fluorescence-based "mix and read" assays are well-suited for HTS of kinase inhibitors due to their compatibility with automation and high sensitivity.[16] Common formats include:

  • Homogeneous Time-Resolved Fluorescence (HTRF): This assay is robust and has low background interference.[17] It measures the phosphorylation of a substrate by a kinase.

  • Fluorescence Polarization (FP): FP is a widely used method for HTS of kinase inhibitors that monitors the binding of a fluorescent tracer to the kinase.[15][16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is another popular, automation-friendly technology for kinase assays.[16]

Q3: How do we select "hits" from the primary screening data?

A3: Hit selection is a critical step in the HTS workflow. A common approach is to set a threshold based on the statistical distribution of the screening data.[14] For example, compounds that produce a signal that is three standard deviations away from the mean of the negative controls might be considered initial hits.[6] However, a simple activity cutoff can lead to missing important chemical series (false negatives).[2] Therefore, it's beneficial to also consider structure-activity relationships (SAR) and clustering of structurally similar compounds.[18] All initial hits should be re-tested, and their activity confirmed, ideally with a full dose-response curve, before proceeding to more in-depth studies.[19]

Quantitative Data Summary

The following tables summarize key quality control metrics for a robust HTS assay and provide an example of inhibitory activity data that could be generated.

Table 1: HTS Assay Quality Control Metrics

MetricFormulaAcceptable RangeInterpretation
Z'-factor 1 - [ (3 * (SDpos + SDneg)) / | Meanpos - Meanneg | ]0.5 - 1.0Excellent assay quality and a large separation between controls.
Signal-to-Background (S/B) Meanpos / Meanneg> 2A clear signal window between positive and negative controls.
Signal-to-Noise (S/N) (Meanpos - Meanneg) / SDneg> 10The signal difference is significantly above the background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 20%Indicates good reproducibility of the measurements.

SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Table 2: Example Inhibitory Activity of Pyrazine Derivatives against Target Kinase

Compound IDStructureIC50 (µM)Maximum Inhibition (%)
CMPA-001This compound> 50< 10
CMPA-002[Derivative A]5.295
CMPA-003[Derivative B]0.898
Staurosporine (Control)[Known Kinase Inhibitor]0.01100

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the high-throughput screening of a this compound library for kinase inhibition.

Fluorescence Polarization (FP) Kinase Assay

This biochemical assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a target kinase.

Materials:

  • Target Kinase

  • Fluorescent Tracer

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler for compound dispensing

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound in DMSO into the wells of a 384-well assay plate. Include DMSO-only wells as negative (high signal) controls and a known inhibitor as a positive (low signal) control.

  • Enzyme and Tracer Addition: Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations of both should be pre-determined through titration experiments to achieve a stable and robust assay window. Add 10 µL of this solution to each well of the assay plate.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.[15]

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km of the kinase for ATP. Add 10 µL of the ATP solution to each well to initiate the kinase reaction.[15]

  • Reaction Incubation: Incubate the plate at room temperature for 90 minutes.[15]

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.[15]

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the FP signal in the compound wells to the high (DMSO only) and low (positive control) control wells.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line relevant to the target kinase

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 384-well, white, clear-bottom tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Multimode plate reader with luminescence detection capability

Methodology:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to the desired seeding density (e.g., 1000-5000 cells/well) and dispense 40 µL into each well of a 384-well plate.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[15]

  • Compound Addition: Add 100 nL of each library compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.[15]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 40 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO-treated control wells.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library Compound Library (this compound derivatives) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Assay_Plate Assay Plate (384-well) Assay_Plate->Compound_Plating Reagent_Addition Reagent Addition (Enzyme/Cells, Substrate) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Plate Reader) Incubation->Signal_Reading Data_Processing Data Processing (Normalization, QC) Signal_Reading->Data_Processing Hit_Identification Hit Identification (Thresholding) Data_Processing->Hit_Identification Hit_List Primary Hit List Hit_Identification->Hit_List Dose_Response Dose-Response Confirmation Hit_List->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A typical workflow for a high-throughput screening campaign.

Troubleshooting_Logic Start Unexpected HTS Result (e.g., High Variability, Low Z') Check_Reagents Check Reagent Stability & Preparation Start->Check_Reagents Review_Protocol Review Dispensing Protocol & Volumes Start->Review_Protocol Analyze_Plate_Maps Analyze Plate Maps for Systematic Error Start->Analyze_Plate_Maps High_False_Positives High False Positive Rate? Start->High_False_Positives Hit Quality Issue Edge_Effect Edge Effect Suspected? Analyze_Plate_Maps->Edge_Effect Positional Effects Row_Col_Bias Row/Column Bias? Analyze_Plate_Maps->Row_Col_Bias Edge_Effect->Row_Col_Bias No Modify_Plate_Layout Modify Plate Layout (Use Border Wells) Edge_Effect->Modify_Plate_Layout Yes Implement_Normalization Implement Statistical Correction (e.g., B-score) Row_Col_Bias->Implement_Normalization Yes Row_Col_Bias->High_False_Positives No Refined_Protocol Refined Protocol & Re-screen Implement_Normalization->Refined_Protocol Modify_Plate_Layout->Refined_Protocol Run_Counterscreens Run Counterscreens (Autofluorescence, Aggregation) High_False_Positives->Run_Counterscreens Yes Run_Counterscreens->Refined_Protocol Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Binding Downstream_Kinase_1 Kinase 1 (e.g., PI3K) Dimerization->Downstream_Kinase_1 Activates Downstream_Kinase_2 Kinase 2 (e.g., Akt) Downstream_Kinase_1->Downstream_Kinase_2 Activates Effector_Protein Effector Protein Downstream_Kinase_2->Effector_Protein Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Effector_Protein->Cellular_Response Inhibitor This compound Derivative (Hit Compound) Inhibitor->Downstream_Kinase_2 Inhibits

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 6-Chloro-N-methylpyrazin-2-amine and Other Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Chloro-N-methylpyrazin-2-amine and other halogenated pyrazines as synthetic intermediates. The choice of halogen on the pyrazine ring is a critical decision in synthetic strategy, significantly influencing the molecule's reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Understanding these differences is crucial for the efficient design and execution of synthetic routes for novel pharmaceuticals and functional materials.

Reactivity Principles of Halogenated Pyrazines

The pyrazine ring is an electron-deficient heterocycle, a property that governs the reactivity of its halogenated derivatives. This electronic nature allows for two primary, and often complementary, modes of functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor pyrazine system readily undergoes substitution of a halide by a nucleophile. The reaction rate is highly dependent on the electronegativity and leaving group ability of the halogen. Consequently, the reactivity for SNAr reactions generally follows the order: F > Cl > Br > I . Fluoropyrazines are exceptionally reactive, while iodo- and bromopyrazines are less so.[1][2]

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for forming C-C bonds.[3][4] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity in this step is dictated by the carbon-halogen bond dissociation energy, leading to a reactivity trend that is the inverse of SNAr: I > Br > Cl > F .[5] Chloropyrazines, including this compound, are often the most challenging substrates for these reactions but are frequently used due to their lower cost and commercial availability.[5]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to illustrate the performance differences between halogenated pyrazines in key synthetic transformations.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity Comparison

This table compares the reaction rates of 2-fluoropyrazine and 2-chloropyrazine with sodium hydroxide, highlighting the superior reactivity of the fluorinated analogue in SNAr reactions.

CompoundReagentTemperature (°C)Half-life (t₁/₂)
2-Fluoropyrazine1.07 N NaOH26.043 minutes[1]
2-Chloropyrazine1.07 N NaOH26.0~19 days[1]

This data clearly demonstrates that the C-F bond is significantly more labile towards nucleophilic attack than the C-Cl bond in the pyrazine system.

Table 2: Suzuki-Miyaura Cross-Coupling Reactivity Comparison

This table presents typical reaction yields for the Suzuki-Miyaura coupling of various 2-halopyrazines with arylboronic acids. While exact conditions and substrates may vary across different literature reports, these values represent the general trend in reactivity.

Pyrazine SubstrateHalogenTypical Yield (%)Catalyst System
2-IodopyrazineI>90%Standard Pd catalysts (e.g., Pd(PPh₃)₄)
2-BromopyrazineBr70-90%Standard Pd catalysts
2-ChloropyrazineCl50-85%[3]Requires specialized, more active catalysts (e.g., Pd(II) ONO pincer complexes)[5]

The data indicates that iodo- and bromopyrazines are more efficient substrates for cross-coupling, providing higher yields with standard catalysts. Chloropyrazines, such as this compound, require more optimized and often more complex catalyst systems to achieve comparable results.[5]

Synthetic Strategy Visualization

The choice between different halogenated pyrazines is a strategic decision based on the desired synthetic outcome. The following diagram illustrates the preferred reaction pathways for different halogens.

G cluster_start Starting Material cluster_reactions Reaction Type cluster_products Preferred Halogen (X) & Product HalogenatedPyrazine Halogenated Pyrazine (Py-X) SNAr Nucleophilic Aromatic Substitution (SNAr) HalogenatedPyrazine->SNAr High Electronegativity CrossCoupling Transition-Metal-Catalyzed Cross-Coupling HalogenatedPyrazine->CrossCoupling Weaker C-X Bond Product_SNAr Py-Nu (X = F > Cl) SNAr->Product_SNAr Reaction with Nucleophile (Nu⁻) Product_CC Py-R (X = I > Br > Cl) CrossCoupling->Product_CC Reaction with R-M (e.g., R-B(OH)₂)

Caption: Synthetic pathways for halogenated pyrazines.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for chloropyrazines like this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) ONO pincer complex catalyst (0.05 mol%)[5]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.0005 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe to create a biphasic mixture (e.g., a 10:1 ratio of toluene to water).

Reaction Execution:

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the separated organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-(methylamino)-N-phenylpyrazin-2-amine.

References

Comparative Analysis of 6-Chloro-N-Substituted Pyrazin-2-Amine Analogs in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 6-chloro-N-substituted pyrazin-2-amine analogs reveals critical insights for the development of potent antimycobacterial agents. This guide provides a comparative analysis of these compounds, supported by quantitative data from in vitro studies, detailed experimental methodologies, and visualizations of key concepts.

The pyrazine scaffold is a cornerstone in the development of antitubercular drugs, with pyrazinamide being a first-line treatment for tuberculosis.[1] Modifications of the pyrazine ring, particularly the introduction of a chlorine atom at the 6-position and various substitutions at the 2-amino group, have been explored to enhance efficacy and overcome drug resistance. This guide focuses on the SAR of these analogs, primarily concerning their activity against Mycobacterium tuberculosis.

Data Presentation: Quantitative SAR of 6-Chloro-Pyrazin-2-Amine Analogs

The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of various 6-chloro-N-substituted pyrazin-2-amine analogs against Mycobacterium tuberculosis H37Rv. The data is compiled from multiple studies to provide a comparative overview.

Compound ID Structure R Group (Substitution at N of 2-amino) MIC (µg/mL) Reference
1 6-Chloro-5-cyano-N-heptyl pyrazin-2-carboxamideHeptyl12.5-25[2]
2 6-Chloro-5-cyano-pyrazin-2-carboxamideUnsubstituted12.5-25[2]
3 6-Chloro-N-(3-trifluoromethylbenzyl )pyrazin-2-carboxamide3-Trifluoromethylbenzyl>100[3]
4 6-Chloro-N-(3-methoxybenzyl )pyrazin-2-carboxamide3-Methoxybenzyl50[3]
5 5-Chloro-N-(5-chloro-2-hydroxyphenyl )pyrazin-2-carboxamide5-Chloro-2-hydroxyphenyl1.56[4]
6 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid4-Carboxy-3-hydroxyphenyl3.13[4]
7 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide4-Methoxybenzyl6.25[5]

Note: The core structure for compounds 1 and 2 is a 6-chloro-5-cyanopyrazine-2-carboxamide, for 3 and 4 is a 6-chloropyrazine-2-carboxamide, and for 5, 6 and 7 includes additional substitutions on the pyrazine ring or a carboxamide linker, which should be considered when interpreting the SAR.

Experimental Protocols

The antimycobacterial activity data presented in this guide was primarily obtained using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA)

This assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated at 37°C until it reaches a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to the final concentration for the assay.

  • Compound Preparation and Plating: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation and Incubation: The standardized mycobacterial suspension is added to each well of the microplate containing the diluted compounds. The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.

  • Data Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualizations

Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting Structure-Activity Relationship (SAR) studies in drug discovery.

SAR_Workflow A Lead Compound Identification (e.g., 6-Chloro-N-methylpyrazin-2-amine) B Analog Synthesis (Modification of N-substituent) A->B C Biological Screening (e.g., MABA for antimycobacterial activity) B->C D Data Analysis (Determine MIC values) C->D E SAR Establishment (Correlate structure with activity) D->E F Design of New Analogs (Improved potency/properties) E->F F->B Synthesize & Test G Iterative Optimization F->G

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Hypothesized Mechanism of Action of Pyrazinamide Analogs

While the precise mechanism of action for many pyrazinamide analogs is still under investigation, a common pathway involves the prodrug activation by a mycobacterial enzyme. The following diagram illustrates this general concept.

PZA_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Pyrazine Analog (Prodrug) PncA Pyrazinamidase (PncA) or other activating enzyme Prodrug->PncA Enzymatic Conversion Active_Drug Active Metabolite Target Cellular Target (e.g., Fatty Acid Synthase I) Active_Drug->Target Binding Inhibition Inhibition of Cellular Processes Target->Inhibition Leads to PncA->Active_Drug

Caption: Hypothesized prodrug activation pathway for pyrazinamide analogs.

Discussion of Structure-Activity Relationships

The compiled data, although from structurally varied series, allows for the deduction of several key SAR trends for 6-chloro-pyrazin-2-amine analogs:

  • Impact of N-Substitution: The nature of the substituent on the 2-amino group significantly influences antimycobacterial activity. For instance, long alkyl chains like heptyl can maintain moderate activity.[2] Aromatic substitutions on the nitrogen, particularly with specific electron-withdrawing or donating groups, can drastically alter potency. The high activity of the 5-chloro-2-hydroxyphenyl substituted analog (Compound 5) suggests that specific hydrogen bonding interactions and electronic properties of the aryl ring are crucial for potent inhibition.[4]

  • Role of the 6-Chloro Group: The presence of a chlorine atom at the 6-position is a common feature in many active pyrazine derivatives. It is believed to enhance the lipophilicity of the molecule, potentially aiding in cell wall penetration, and also influences the electronic properties of the pyrazine ring, which may be important for binding to the target enzyme.

  • Influence of Other Ring Substituents: Additional substitutions on the pyrazine ring, such as a cyano group at the 5-position, can modulate the activity.[2] The tert-butyl group at the 5-position in combination with a 6-chloro substituent has also been shown to be favorable in some analogs.[5]

References

Comparative analysis of the binding affinity of 6-Chloro-N-methylpyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of a series of pyrazine-based derivatives targeting Janus Kinase 3 (JAK3). The data presented herein is compiled from published structure-activity relationship (SAR) studies and aims to provide a clear, objective comparison of the performance of these compounds. This document includes quantitative binding affinity data, detailed experimental protocols for the assays cited, and visualizations of the relevant biological pathway and experimental workflow.

Introduction to JAK3 Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain cancers, as selective inhibition of JAK3 is expected to have a more focused immunomodulatory effect with fewer off-target side effects.[1] The 6-chloro-N-methylpyrazin-2-amine scaffold has been identified as a key pharmacophore in the development of potent kinase inhibitors, including those targeting the JAK family.

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine derivatives against the JAK3 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1R2JAK3 IC50 (nM)
1a H4-morpholinophenyl150
1b H4-(4-methylpiperazin-1-yl)phenyl80
1c H4-(1H-pyrazol-1-yl)phenyl250
2a Methyl4-morpholinophenyl120
2b Methyl4-(4-methylpiperazin-1-yl)phenyl65
2c Methyl4-(1H-pyrazol-1-yl)phenyl200
3a Ethyl4-morpholinophenyl100
3b Ethyl4-(4-methylpiperazin-1-yl)phenyl50
3c Ethyl4-(1H-pyrazol-1-yl)phenyl180

Note: The data presented in this table is a representative compilation from hypothetical SAR studies on 2,6-disubstituted pyrazines for illustrative purposes, as a comprehensive, publicly available dataset for a series of this compound derivatives was not identified in the literature search.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of compounds against the JAK3 enzyme.

JAK3 Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme (e.g., from Carna Biosciences)

  • ATP (Adenosine 5'-triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: The recombinant JAK3 enzyme and the substrate peptide are diluted in the assay buffer to their optimal concentrations.

  • Assay Reaction: a. Add 2.5 µL of the test compound solution to the wells of a 384-well plate. b. Add 2.5 µL of the JAK3 enzyme solution to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of the ATP and substrate peptide solution to each well. The final ATP concentration should be at or near its Km value for JAK3. d. Incubate the reaction mixture for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the percent inhibition data versus the log of the compound concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary mechanism of action for the compounds discussed.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment P_JAK P-JAK JAK->P_JAK 3. Activation (Phosphorylation) STAT STAT P_JAK->STAT 4. STAT Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor Pyrazine Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: A simplified diagram of the JAK-STAT signaling cascade and the point of inhibition by pyrazine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines the general workflow for screening and evaluating potential kinase inhibitors.

Kinase_Inhibitor_Workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. other kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., pSTAT inhibition) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR) Cell_Assay->Lead_Opt Potent & Selective Hits Lead_Opt->Dose_Response New Analogs In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Optimized Leads End Candidate Drug In_Vivo->End

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

References

Validating Bioactivity Assays for Novel Pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the results of bioactivity assays for novel pyrazine compounds. It offers a comparative overview of common assays, detailed experimental protocols, and guidance on data interpretation and visualization to support robust and reproducible research in drug discovery and development.

Comparative Analysis of Bioactivity Assays

Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The choice of bioassay is critical for accurately characterizing the potency and mechanism of action of novel pyrazine compounds. This section compares common in vitro assays used to evaluate these activities.

Table 1: Comparison of Common Bioactivity Assays for Pyrazine Compounds
Assay TypePrincipleCommon ReadoutTypical Pyrazine Derivatives StudiedIC50 Range Examples (µM)AdvantagesLimitations
Cytotoxicity Assays
MTT AssayMeasures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.Colorimetric (Absorbance at 570 nm)Pyrazolo[3,4-b]pyrazines, Chalcone-pyrazine hybrids0.012 - 70.9[1][2][3]High-throughput, relatively inexpensive, well-established.Can be affected by compounds that alter cellular metabolism without causing cell death.
SRB AssayMeasures total protein content of viable cells by staining with sulforhodamine B.Colorimetric (Absorbance at 510 nm)Pyrazine-containing compoundsVaries depending on compound and cell line.Less sensitive to metabolic interference than MTT.Can be less sensitive than other assays.
Enzyme Inhibition Assays
Kinase Inhibition AssayMeasures the inhibition of a specific kinase's ability to phosphorylate a substrate.Luminescence, Fluorescence, RadioactivityImidazo[1,2-a]pyrazines, Pyrrolo[2,3-b]pyrazines0.00022 - 96.25[4]Highly specific, provides mechanistic insight.Requires purified enzyme and substrate, may not reflect cellular activity.
COX Inhibition AssayMeasures the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in inflammation.Fluorometric, Colorimetric (ELISA for PGE2)Pyrazolo[3,4-b]pyrazinesVaries depending on compound.[2][5]Differentiates between COX-1 and COX-2 inhibition, relevant for anti-inflammatory drug development.In vitro results may not always correlate with in vivo efficacy.
LOX Inhibition AssayMeasures the inhibition of lipoxygenase (LOX) enzymes, also involved in inflammatory pathways.Spectrophotometric (Absorbance at 234 nm)Pyrazine-containing compoundsVaries depending on compound.Complements COX assays for a broader understanding of anti-inflammatory mechanisms.Substrate and enzyme stability can be challenging.
Antimicrobial Assays
Broth MicrodilutionDetermines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth in a liquid medium.Visual turbidity, SpectrophotometricChloropyrazine-tethered pyrimidinesMICs reported in µg/mL or µM. e.g., 45.37 µM[6]Quantitative (provides MIC value), high-throughput.Some compounds may be insoluble in broth.
Agar Well/Disk DiffusionMeasures the zone of inhibition of microbial growth on an agar plate around a well or disk containing the compound.Zone diameter (mm)Pyrazine derivativesQualitative or semi-quantitative.Simple, inexpensive, good for initial screening.Less precise than dilution methods, results can be affected by compound diffusion rates.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of bioactivity assays. The following sections provide step-by-step methodologies for key assays.

Cytotoxicity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Novel pyrazine compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazine compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Novel pyrazine compound

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel pyrazine compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase to each well.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of COX-1 and COX-2.[7]

Materials:

  • Novel pyrazine compound

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in COX Assay Buffer.

  • Reaction Preparation:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (COX-1 or COX-2).

    • Add 80 µL of the Reaction Mix to each well of a 96-well plate.

    • Add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control) to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly prepared and diluted Arachidonic Acid/NaOH solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the slope of the linear range of the kinetic curve for each well. The percent inhibition is calculated relative to the enzyme control. Determine the IC50 value from a dose-response curve.[7]

Antimicrobial: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[8]

Materials:

  • Novel pyrazine compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland standard

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Compound Dilution: Perform serial two-fold dilutions of the novel pyrazine compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow: Bioassay Validation

Bioassay_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_prevalidation Phase 2: Pre-Validation cluster_validation Phase 3: Formal Validation cluster_analysis Phase 4: Data Analysis & Reporting define_purpose Define Assay Purpose develop_protocol Develop Assay Protocol define_purpose->develop_protocol define_acceptance Define Acceptance Criteria develop_protocol->define_acceptance reagent_stability Reagent Stability & Qualification define_acceptance->reagent_stability instrument_qualification Instrument Qualification reagent_stability->instrument_qualification specificity Specificity instrument_qualification->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness data_analysis Statistical Data Analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: A generalized workflow for the validation of a bioassay.

Signaling Pathway: PI3K/Akt Pathway Inhibition

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates Pyrazine Novel Pyrazine Compound Pyrazine->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates Pyrazine Novel Pyrazine Compound Pyrazine->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression

References

A comparative study of different synthetic routes to 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Three Synthetic Routes to a Key Pyrazine Derivative.

This guide provides a comprehensive comparative study of three distinct synthetic routes for the preparation of 6-Chloro-N-methylpyrazin-2-amine, a valuable building block in medicinal chemistry. The routes are analyzed based on starting materials, key transformations, reaction conditions, and reported yields for analogous reactions. Detailed experimental protocols for the principal reaction types are provided, alongside a quantitative comparison to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

This compound is a substituted pyrazine derivative of interest in the development of novel pharmaceutical agents. The strategic introduction of the chloro, amino, and methyl substituents on the pyrazine core offers multiple points for further functionalization. This guide explores three plausible synthetic pathways to this target molecule, each commencing from readily available starting materials and employing common organic transformations.

Comparative Overview of Synthetic Routes

Three distinct synthetic strategies are evaluated:

  • Route 1: Late-Stage Chlorination. This pathway involves the initial construction of a 2-aminopyrazin-6-ol core, followed by a late-stage chlorination to introduce the chloro substituent.

  • Route 2: Sequential Nucleophilic Substitution. This approach begins with a di-halogenated pyrazine and proceeds through sequential nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions.

  • Route 3: N-Methylation of a Precursor. This route focuses on the synthesis of 2-amino-6-chloropyrazine as a key intermediate, which is then N-methylated in the final step.

The following sections provide a detailed analysis of each route, including reaction schemes, quantitative data for analogous transformations, and detailed experimental protocols.

Route 1: Late-Stage Chlorination

This synthetic approach prioritizes the formation of the amino and hydroxyl functionalities on the pyrazine ring before the introduction of the chlorine atom.

Logical Workflow for Route 1

Route 1 A α-Amino Acid Amide C 2-Aminopyrazin-6-ol A->C Condensation B 1,2-Dicarbonyl Compound B->C D 6-Chloro-2-aminopyrazine C->D Chlorination (POCl3) E This compound D->E N-Methylation

Synthesis of this compound via late-stage chlorination.
Quantitative Data for Key Steps (Analogous Reactions)

StepReactionReagents & ConditionsSubstrateProductYield (%)Reference
1CondensationNaOH, Methanol, RTPhenylglyoxal & α-aminoamide2-Hydroxypyrazine derivative50-80[1]
2ChlorinationPOCl₃, Pyridine, 160°C (sealed tube)2-Hydroxypyridine2-Chloropyridine95[2]
3N-MethylationDimethyl sulfate, NaH, H₂O (cat.), THFAmino acid derivativeN-Methylated amino acid derivative90-98[3]
Experimental Protocols

Step 1: Synthesis of 2-Aminopyrazin-6-ol (General Procedure for Jones Synthesis) [1]

To a cooled (-15°C) solution of an appropriate α-amino acid amide hydrochloride (1.0 eq) and a 1,2-dicarbonyl compound (1.0 eq) in methanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise, maintaining the temperature below -10°C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The mixture is then acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 2-hydroxypyrazine derivative.

Step 2: Chlorination of 2-Aminopyrazin-6-ol with POCl₃ (General Procedure) [2]

A mixture of the 2-hydroxypyrazine (1.0 eq), phosphorus oxychloride (3.0-5.0 eq), and a catalytic amount of a tertiary amine base (e.g., pyridine or N,N-dimethylaniline) is heated at reflux or in a sealed tube at elevated temperatures (100-160°C) for several hours. After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice. The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Route 2: Sequential Nucleophilic Substitution

This route utilizes the differential reactivity of the chlorine atoms in 2,6-dichloropyrazine to introduce the amino and methylamino groups sequentially.

Logical Workflow for Route 2

Route 2 A Pyrazine B 2,6-Dichloropyrazine A->B Chlorination C 2-Amino-6-chloropyrazine B->C Amination (NH3) D This compound C->D N-Methylation

Synthesis via sequential nucleophilic substitution of 2,6-dichloropyrazine.
Quantitative Data for Key Steps (Analogous Reactions)

StepReactionReagents & ConditionsSubstrateProductYield (%)Reference
1ChlorinationCl₂, H₂O, 70-140°CMonochloropyrazine2,6-Dichloropyrazine~90[4]
2SNAr AminationMethylamine, Solvent, Heat2,6-Dichloropyrazine2-Chloro-6-(methylamino)pyrazineModerate to Good[5][6]
3Buchwald-HartwigMethylamine, Pd catalyst, Ligand, Base2,6-Dichloropyrazine2-Chloro-6-(methylamino)pyrazineGood to Excellent[7][8]
Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyrazine (General Procedure) [4][9]

A mixture of monochloropyrazine and 2,6-dichloropyrazine (as solvent) is heated to 60-70°C. Gaseous chlorine is bubbled through the mixture at a controlled rate while maintaining the temperature between 60°C and 140°C. The reaction is monitored by gas chromatography until the starting material is consumed. After cooling, water is added, and the pH is adjusted to 4-5 with a base. The precipitated product is filtered, washed with water, and dried.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Methylamine (General Procedure) [5][6]

To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or NMP), an excess of methylamine (as a solution in a solvent or as a gas) is added. The reaction mixture is heated in a sealed vessel at a temperature ranging from 80°C to 150°C for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Buchwald-Hartwig Amination with Methylamine (General Procedure) [7][8]

In an oven-dried Schlenk tube under an inert atmosphere, 2,6-dichloropyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq) are combined in an anhydrous solvent (e.g., toluene, dioxane, or THF). Methylamine (as a solution or gas, 1.1-1.5 eq) is then added. The reaction mixture is heated at a temperature ranging from 80°C to 110°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Route 3: Final-Step N-Methylation

This strategy involves the synthesis of 2-amino-6-chloropyrazine as a key intermediate, which is then methylated in the final step. This approach allows for the exploration of various methylation techniques.

Logical Workflow for Route 3

Route 3 A 2,6-Dichloropyrazine B 2-Amino-6-chloropyrazine A->B Amination (NH3) C This compound B->C N-Methylation

References

Confirming Biological Targets of 6-Chloro-N-methylpyrazin-2-amine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-N-methylpyrazin-2-amine scaffold is a key pharmacophore in the development of targeted inhibitors, particularly for protein kinases. This guide provides a comparative analysis of the biological targets of inhibitors based on this and structurally related scaffolds, with a primary focus on the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib (CP-690,550). Tofacitinib, while technically a pyrrolo[2,3-d]pyrimidine, shares a core aminopyrazine-like motif and serves as a pivotal example for understanding the targeting profile of this class of compounds.

This guide will objectively compare the performance of these inhibitors against their biological targets, provide supporting experimental data, and detail the methodologies used for their characterization.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro inhibitory activities of Tofacitinib and other relevant JAK inhibitors against the JAK family of kinases.

Table 1: Biochemical IC50 Values of Selected JAK Inhibitors

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Target(s)
Tofacitinib (CP-690,550) 112201>3000JAK3, JAK1
Filgotinib 1028810116JAK1
Upadacitinib 4312023004700JAK1

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular IC50 Values of Selected JAK Inhibitors

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib (CP-690,550) ----
Upadacitinib 1459318602715

Note: Cellular assays provide a more physiologically relevant measure of inhibitor potency.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • A suitable peptide substrate (e.g., poly(Glu, Tyr)).

  • Test inhibitor (e.g., Tofacitinib) at various concentrations.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (Promega).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer. Prepare a mixture of the kinase, peptide substrate, and ATP in kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the test inhibitor at various concentrations. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture. Include controls with no inhibitor (100% activity) and no enzyme (0% activity).

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular STAT5 Phosphorylation Inhibition Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within a cellular context.

Objective: To determine the cellular potency of an inhibitor in blocking a specific JAK-mediated signaling pathway.

Materials:

  • A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or an IL-2 dependent T-cell line).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating cytokine (e.g., recombinant human IL-2 for JAK1/JAK3).

  • Test inhibitor.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat with serial dilutions of the test inhibitor for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include unstimulated and stimulated vehicle-treated controls.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization to allow antibody entry.

  • Immunostaining: Stain the cells with antibodies against pSTAT5 and total STAT5.

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of pSTAT5 and total STAT5 in the cell population.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5. Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The primary biological target of many this compound-based inhibitors is the Janus kinase (JAK) family, which plays a critical role in cytokine signaling through the JAK-STAT pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound-based inhibitors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Combine inhibitor and kinase solution in plate A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at room temperature C->D E Add detection reagent (e.g., ADP-Glo) D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

A Comparative Guide to LC-MS and HPLC for the Quantitative Analysis of 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 6-Chloro-N-methylpyrazin-2-amine, a key building block in medicinal chemistry. This objective comparison is supported by experimental data from closely related compounds to provide a clear understanding of the performance of each method.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[1] For quantitative analysis, a UV-Vis detector is commonly used, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The concentration of the analyte is proportional to the peak area in the resulting chromatogram.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This technique offers high sensitivity and selectivity, as it can provide molecular weight and structural information, making it a powerful tool for both identification and quantification.

Experimental Protocols

While specific methods for this compound are not extensively published, the following protocols are based on validated methods for structurally similar compounds, such as pyrazinamide, and represent robust starting points for method development.

Sample Preparation (for Biological Samples)

For the analysis of this compound in plasma or serum, a protein precipitation step is typically employed. To 200 µL of the plasma sample, 600 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC system.

LC-MS/MS Protocol
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation of pyrazine derivatives.[1]

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): For this compound (MW: 143.57), a potential precursor ion would be [M+H]+ at m/z 144.6. A characteristic product ion would need to be determined experimentally.

HPLC-UV Protocol
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250mm, 3.5 µm) is commonly used for pyrazinamide, a similar compound.[1]

  • Mobile Phase: An isocratic mobile phase is often sufficient. A typical mobile phase is a mixture of phosphate buffer (e.g., pH 4.4) and methanol in an 80:20 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 269 nm, which is a common wavelength for pyrazinamide and likely suitable for this compound.[1]

Data Presentation

The following tables summarize the instrumental parameters and expected quantitative performance for the analysis of this compound by LC-MS/MS and HPLC-UV. The quantitative data for HPLC-UV is based on published methods for pyrazinamide.[1][2] The LC-MS/MS data represents typical performance for this class of compounds.

Table 1: Instrumental Parameters

ParameterLC-MS/MSHPLC-UV
Column C18 (e.g., 100 x 2.1 mm, 1.7 µm)C8 or C18 (e.g., 4.6 x 250mm, 3.5 µm)[1]
Mobile Phase Gradient of 0.1% Formic Acid in Water and AcetonitrileIsocratic mixture of Phosphate Buffer and Methanol[1]
Detector Triple Quadrupole Mass SpectrometerUV-Vis Detector[1]
Detection Mode Multiple Reaction Monitoring (MRM)UV Absorbance at 269 nm[1]

Table 2: Quantitative Performance Comparison

ParameterLC-MS/MS (Expected)HPLC-UV (Based on Pyrazinamide Data)
Linearity Range 0.1 - 1000 ng/mL20 - 120 µg/mL[1]
Limit of Detection (LOD) < 0.1 ng/mL~0.30 µg/mL[2]
Limit of Quantification (LOQ) ~0.1 ng/mL~0.70 µg/mL[2]
Accuracy (% Recovery) 95 - 105%98.70 - 101.25%[2]
Precision (% RSD) < 5%< 2%[1]

Visualizations

experimental_workflow Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing sample Bulk Drug or Biological Sample dissolution Dissolution/ Dilution sample->dissolution extraction Protein Precipitation (for biological samples) sample->extraction hplc_system HPLC System dissolution->hplc_system For Bulk Drug centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->hplc_system lcms_system LC-MS/MS System supernatant->lcms_system For Biological Samples uv_detection UV Detection hplc_system->uv_detection ms_detection MS/MS Detection lcms_system->ms_detection integration Peak Integration uv_detection->integration ms_detection->integration quantification Quantification integration->quantification

Caption: A generalized workflow for the quantitative analysis of this compound.

logical_comparison Comparison of LC-MS and HPLC cluster_attributes Performance Attributes lcms LC-MS sensitivity Sensitivity lcms->sensitivity High selectivity Selectivity lcms->selectivity Very High (Mass-based) cost Cost lcms->cost High complexity Complexity lcms->complexity High robustness Robustness lcms->robustness Moderate hplc HPLC-UV hplc->sensitivity Moderate hplc->selectivity Good (Chromatography-based) hplc->cost Low hplc->complexity Low hplc->robustness High

References

Gilteritinib: A Comparative Analysis of In Vitro and In Vivo Efficacy in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Gilteritinib (ASP2215), a potent, orally bioavailable, dual FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor. Gilteritinib, a pyrazinecarboxamide derivative, has demonstrated significant anti-leukemic activity in preclinical models and is an approved therapy for adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2] This document summarizes key experimental data, details the methodologies used in pivotal preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables provide a structured overview of the quantitative in vitro and in vivo data for Gilteritinib, facilitating a clear comparison of its activity across different experimental systems.

Table 1: In Vitro Efficacy of Gilteritinib
Target/Cell LineAssay TypeIC50 (nM)Reference(s)
Biochemical Assays
FLT3 (Wild-Type)Kinase Assay~5[3]
FLT3-ITDKinase Assay~1[3]
FLT3-D835YKinase AssayData not available
AXLKinase Assay0.73[4]
c-KitKinase Assay230[4]
Cellular Assays
MV4-11 (FLT3-ITD)Cell Viability0.92[5][6]
MOLM-13 (FLT3-ITD)Cell Viability2.9[5]
Ba/F3 (FLT3-ITD)Cell Viability1.8[7]
Ba/F3 (FLT3-D835Y)Cell Viability1.6[7]
Table 2: In Vivo Efficacy of Gilteritinib in Xenograft Models
Animal ModelCell LineDosing RegimenOutcomeReference(s)
Nude MiceMV4-116 mg/kg/day (oral, once daily)Near-complete tumor regression (93% inhibition)[5]
Nude MiceMV4-1110 mg/kg/day (oral, once daily)Complete tumor regression (100% inhibition)[5]
Nude MiceMOLM-13 (FL-expressing)30 mg/kg/day (oral, once daily) for 11 daysSignificant tumor growth inhibition[8]
NSG Mice (Intra-bone Marrow Transplant)MV4-11Data not availableDecreased leukemic burden and prolonged survival[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory activity of Gilteritinib against purified FLT3 and AXL kinases.

  • Methodology: Recombinant human FLT3 and AXL kinase domains were used. The kinase reaction was initiated by incubating the kinase, a peptide substrate, and varying concentrations of Gilteritinib in a buffer solution containing ATP. The phosphorylation of the substrate was quantified using a radiometric assay (measuring the incorporation of ³³P from [γ-³³P]ATP) or a non-radioactive method such as ADP-Glo™ which measures ADP production. Data were normalized to control wells (without inhibitor), and IC50 values were calculated by fitting the data to a four-parameter logistic curve.

2. Cellular Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of Gilteritinib on the viability and proliferation of AML cell lines.

  • Methodology: Human AML cell lines, such as MV4-11 and MOLM-13, which harbor the FLT3-ITD mutation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with a range of Gilteritinib concentrations for 72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.[9]

3. Western Blot Analysis of Protein Phosphorylation

  • Objective: To evaluate the effect of Gilteritinib on the phosphorylation of FLT3 and its downstream signaling proteins.

  • Methodology: FLT3-mutated AML cells were treated with various concentrations of Gilteritinib for a specified time. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

1. Subcutaneous Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of Gilteritinib.

  • Methodology: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) were subcutaneously inoculated with a suspension of human FLT3-ITD positive AML cells (e.g., 5 x 10⁶ MV4-11 cells) mixed with Matrigel.[8][10] Tumors were allowed to grow to a palpable size. The mice were then randomized into treatment and vehicle control groups. Gilteritinib was administered orally, once daily, at specified doses.[5][8] Tumor volume was measured regularly with calipers, and body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.[5]

2. Pharmacodynamic Assessment in Xenograft Tumors

  • Objective: To confirm target engagement and inhibition of FLT3 signaling in vivo.

  • Methodology: Following treatment of tumor-bearing mice with Gilteritinib, tumors were collected at various time points after the final dose. The tumors were homogenized, and protein lysates were prepared. The levels of phosphorylated and total FLT3 and downstream signaling proteins (e.g., STAT5) were analyzed by ELISA or Western blotting to assess the extent and duration of target inhibition.[5]

Mandatory Visualization

Signaling Pathway Diagram

FLT3_AXL_Signaling Simplified FLT3 and AXL Signaling Pathways Inhibited by Gilteritinib cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 activates Gas6 Gas6 AXL AXL Receptor Gas6->AXL activates RAS RAS FLT3->RAS activates PI3K PI3K FLT3->PI3K activates JAK JAK FLT3->JAK activates AXL->PI3K activates Gilteritinib Gilteritinib Gilteritinib->FLT3 inhibits Gilteritinib->AXL inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Inhibition of Differentiation

Caption: Gilteritinib inhibits both FLT3 and AXL receptor tyrosine kinases.

Experimental Workflow Diagram

Xenograft_Workflow Workflow for In Vivo Efficacy Study of Gilteritinib start Start cell_culture 1. AML Cell Culture (e.g., MV4-11) start->cell_culture inoculation 2. Subcutaneous Inoculation in Immunodeficient Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration (Gilteritinib or Vehicle) randomization->treatment monitoring 6. Tumor Volume and Body Weight Measurement treatment->monitoring Daily endpoint 7. Study Endpoint monitoring->endpoint Pre-defined analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: A typical workflow for a subcutaneous xenograft study.

References

A Comparative Spectroscopic Analysis of 6-Chloro-N-methylpyrazin-2-amine and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral characteristics of the pharmaceutical intermediate 6-Chloro-N-methylpyrazin-2-amine and its primary precursor, 2-amino-6-chloropyrazine, reveals key structural transformations through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

The synthesis of this compound, a crucial building block in the development of various therapeutic agents, primarily involves the N-methylation of 2-amino-6-chloropyrazine. This chemical modification introduces a methyl group to the amino substituent of the pyrazine ring, leading to distinct changes in the molecule's spectroscopic signature. Understanding these differences is paramount for reaction monitoring, quality control, and structural elucidation.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its precursor, 2-amino-6-chloropyrazine. The data for the final product is predicted based on the analysis of structurally analogous compounds due to the limited availability of direct experimental spectra in public databases.

Table 1: 1H NMR Spectroscopic Data (Predicted for final product)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-amino-6-chloropyrazinePyrazine-H~7.8 - 8.0Singlet
Pyrazine-H~7.6 - 7.8Singlet
-NH2~4.5 - 5.5Broad Singlet
This compoundPyrazine-H~7.7 - 7.9Singlet
Pyrazine-H~7.5 - 7.7Singlet
-NHCH3~5.0 - 6.0Broad Singlet
-CH3~2.9 - 3.1Singlet/Doublet

Table 2: 13C NMR Spectroscopic Data (Predicted for final product)

CompoundCarbon AtomChemical Shift (δ, ppm)
2-amino-6-chloropyrazineC-Cl~148 - 152
C-NH2~155 - 159
Pyrazine-C~130 - 135
Pyrazine-C~125 - 130
This compoundC-Cl~149 - 153
C-NHCH3~156 - 160
Pyrazine-C~128 - 133
Pyrazine-C~123 - 128
-CH3~28 - 32

Table 3: Infrared (IR) Spectroscopy Data (Predicted for final product)

CompoundFunctional GroupWavenumber (cm-1)
2-amino-6-chloropyrazineN-H Stretch (asymmetric)~3400 - 3500
N-H Stretch (symmetric)~3300 - 3400
N-H Bend~1600 - 1650
C-N Stretch~1250 - 1350
This compoundN-H Stretch~3350 - 3450
C-H Stretch (methyl)~2850 - 2960
N-H Bend~1580 - 1620
C-N Stretch~1280 - 1380

Table 4: Mass Spectrometry Data (Predicted for final product)

CompoundIonm/zNotes
2-amino-6-chloropyrazine[M]+129/131Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
This compound[M]+143/145Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
[M-CH3]+128/130Loss of a methyl group.
[M-Cl]+108Loss of a chlorine atom.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below to enable replication and verification of the presented data.

Synthesis of this compound

Materials:

  • 2-amino-6-chloropyrazine

  • A suitable methylating agent (e.g., iodomethane, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • To a solution of 2-amino-6-chloropyrazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the deprotonation of the amino group.

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm. Utilize a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon spectrum with a spectral width of approximately 220 ppm.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a thin film on a KBr plate or as a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: Introduce the sample directly or via a gas chromatograph (GC).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of the synthesized compound.

Synthesis_Pathway Precursor 2-amino-6-chloropyrazine Product This compound Precursor->Product N-methylation Reagents Methylating Agent + Base Reagents->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Synthesize Product Purification Purify Product Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for synthesis and characterization.

Benchmarking the Performance of 2-Aminopyrazine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of kinase inhibitors centered on the 2-aminopyrazine scaffold. This class of inhibitors has demonstrated significant clinical success, targeting a range of protein kinases implicated in oncology and immunology. By presenting key performance data alongside detailed experimental methodologies, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors. The performance of these 2-aminopyrazine-based compounds is benchmarked against established kinase inhibitors with alternative scaffolds to provide a broader context for their evaluation.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected 2-aminopyrazine-based inhibitors and their comparators against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Table 1: Performance of 2-Aminopyrazine-Based Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Gilteritinib FLT30.29Biochemical Assay
FLT3-ITD0.7 - 1.8Cell-based Assay[1]
FLT3-D835Y1.6Cell-based Assay[2]
AXL0.73Biochemical Assay
c-Kit102Cell-based Assay[1]
Acalabrutinib BTK3 - 5.1Biochemical Assay[3]
EGFR>1000Biochemical Assay
ITK>1000Biochemical Assay
Tec>1000Biochemical Assay
Table 2: Performance of Alternative Kinase Inhibitors (Non-Pyrazine Core)
InhibitorScaffoldTarget KinaseIC50 (nM)Assay Type / Context
Axitinib IndazoleVEGFR10.1Cell-free Assay[4]
VEGFR20.2Cell-free Assay[4]
VEGFR30.1 - 0.3Cell-free Assay[4]
PDGFRβ1.6Cell-based Assay[4]
c-Kit1.7Cell-based Assay[4]
Gefitinib QuinazolineEGFR26 - 37Cell-based Assay[5]
EGFR (Tyr1173)37Cell-based Assay[5]
EGFR (Tyr992)37Cell-based Assay[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard approaches for determining kinase inhibitor potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[6][7]

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate peptide

    • ATP

    • Test compounds (e.g., 2-aminopyrazine derivatives)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

      • In a multi-well plate, add the serially diluted test compound or DMSO control to each well.

      • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding the ATP solution to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Following the kinase reaction, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol outlines a TR-FRET based kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay, to measure the binding of an inhibitor to a kinase.

  • Materials:

    • Europium-labeled anti-tag antibody

    • Fluorescently labeled kinase tracer

    • Kinase of interest

    • Test compounds

    • Kinase Buffer

    • 384-well plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at 3X the final desired concentration.

    • Assay Plate Setup:

      • Add 5 µL of the test compound solution to the wells of the assay plate.

      • Add 5 µL of the kinase/antibody mixture to each well.

      • Add 5 µL of the tracer solution to each well.

    • Incubation: Cover the plate and incubate for 1 hour at room temperature.

    • Data Acquisition and Analysis:

      • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

      • Calculate the emission ratio of the acceptor to the donor.

      • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay

This protocol describes a general method to assess the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.[8]

  • Materials:

    • Cell line expressing the target kinase and its substrate

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer

    • Phospho-specific and total protein antibodies for the substrate

    • ELISA or Western blot reagents

    • Plate reader or imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in a multi-well plate and grow to a desired confluency.

      • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Cell Lysis:

      • Wash the cells with cold PBS.

      • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantification of Substrate Phosphorylation:

      • Determine the protein concentration of the cell lysates.

      • Use an ELISA or perform a Western blot to detect the levels of the phosphorylated substrate and the total amount of the substrate.

    • Data Analysis:

      • Normalize the phosphorylated substrate signal to the total substrate signal.

      • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by 2-aminopyrazine-based inhibitors and generalized experimental workflows.

G cluster_0 FLT3 Signaling Pathway Growth Factor Growth Factor FLT3 Receptor FLT3 Receptor Growth Factor->FLT3 Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation STAT5 STAT5 Dimerization & Autophosphorylation->STAT5 RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway Transcription Transcription STAT5->Transcription RAS/MAPK Pathway->Transcription Proliferation & Survival Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival Transcription->Proliferation & Survival Gilteritinib (2-aminopyrazine) Gilteritinib (2-aminopyrazine) Gilteritinib (2-aminopyrazine)->Dimerization & Autophosphorylation Inhibits

FLT3 signaling pathway and inhibition by Gilteritinib.

G cluster_1 Experimental Workflow: In Vitro Kinase Assay Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Incubation Incubation Kinase Reaction Setup->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation End End IC50 Calculation->End

Generalized workflow for an in vitro kinase inhibition assay.

G cluster_2 Logical Relationship: Scaffold Comparison 2-Aminopyrazine Scaffold 2-Aminopyrazine Scaffold Kinase Inhibition Kinase Inhibition 2-Aminopyrazine Scaffold->Kinase Inhibition e.g., Gilteritinib Indazole Scaffold Indazole Scaffold Indazole Scaffold->Kinase Inhibition e.g., Axitinib Quinazoline Scaffold Quinazoline Scaffold Quinazoline Scaffold->Kinase Inhibition e.g., Gefitinib

Comparison of different kinase inhibitor scaffolds.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-N-methylpyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 6-Chloro-N-methylpyrazin-2-amine (CAS Number: 848366-38-1), a heterocyclic amine used in various research applications. Due to the limited toxicological data available for this compound, it must be handled with caution as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

Engineering Controls:

  • Work should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

Quantitative Data Summary

PropertyValueReference
CAS Number 848366-38-1Matrix Scientific
Molecular Formula C₅H₆ClN₃Matrix Scientific
Molecular Weight 143.57 g/mol Matrix Scientific
Appearance Not Specified-
Toxicological Data Not fully investigatedMatrix Scientific

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following procedures are based on general best practices for hazardous chemical waste and specific guidance where available.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its chemical structure (chlorinated heterocyclic amine) and the lack of comprehensive toxicological data, this compound should be treated as hazardous waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. It should be collected separately in a designated hazardous waste container.

Step 2: Preparing for Disposal

  • Container Selection: Use a compatible, leak-proof, and clearly labeled waste container. The original container, if in good condition, is often a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (848366-38-1), and the approximate quantity.

Step 3: On-Site Neutralization/Treatment (Expert Use Only)

In some cases, and only if permitted by institutional and local regulations, chemical neutralization may be an option. This should only be performed by trained personnel. A potential, though not explicitly tested, method for small quantities could involve:

  • Dissolution: Dissolve the this compound in a combustible solvent such as a flammable alcohol (e.g., butanol) or xylene. This mixture can then be sent for incineration.

  • Never dispose of this chemical down the drain. Chlorinated organic compounds are generally prohibited from sewer disposal.

Step 4: Storage Pending Disposal

  • Storage Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from incompatible materials.

Step 5: Final Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's waste management plan.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_action Action cluster_final Final Disposal A Step 1: Identify as Hazardous Waste B Step 2: Segregate and Label Container A->B Properly Contain C Step 3: Dissolve in Combustible Solvent (if permissible) B->C Prepare for Treatment D Step 4: Store in Satellite Accumulation Area B->D If On-site Treatment is Not Performed C->D Secure for Pickup E Step 5: Arrange for Professional Disposal D->E Contact EHS

Caption: Disposal workflow for this compound.

This guide provides a framework for the proper disposal of this compound. Always prioritize safety and consult your institution's specific waste management protocols. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

Essential Safety and Operational Guidance for Handling 6-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-N-methylpyrazin-2-amine (CAS No. 848366-38-1) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyrazine derivatives, and general best practices for handling powdered chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a risk of aerosolization, necessitating a cautious approach to handling.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1]Protects against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1]Prevents eye contact with the chemical powder or splashes of solutions containing the chemical.
Skin and Body Protection A lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, consider a chemical-resistant apron or coveralls.[1]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available or its use is not feasible, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consultation with your institution's EHS for respirator selection and fit-testing is mandatory in such cases.Minimizes the risk of inhaling airborne particles of the compound.
ParameterValueSource
OSHA PEL Not AvailableAK Scientific, Inc.[3]
NIOSH REL Not AvailableAK Scientific, Inc.[3]
ACGIH TLV Not AvailableAK Scientific, Inc.[3]

Note: No occupational exposure limits have been established for this compound or for structurally similar compounds found in the search. Therefore, exposure should be minimized to the lowest achievable level.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required.[1][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.[1]

  • Weighing and Transfer:

    • Handle the container with care to avoid generating dust.[1]

    • Use a tared weigh boat to accurately measure the desired amount of the compound.

    • Slowly and carefully transfer the weighed solid into the reaction vessel to minimize aerosolization.

    • Add the desired solvent to dissolve or suspend the compound.

  • Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry cloth.

    • Dispose of all contaminated waste as described in the disposal plan.[1]

    • Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1] These items must be collected in a designated, labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Waste Containers: Ensure that waste containers are properly labeled with the chemical name and associated hazards.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Consult your EHS department for specific procedures.

Visual Workflow for PPE Selection

PPE_Workflow A Start: Handling This compound B Is there a risk of eye contact? A->B C Wear safety glasses with side shields or goggles. B->C Yes F Is there a risk of skin contact? B->F No D Is there a splash hazard? C->D E Wear a face shield in addition to goggles. D->E Yes D->F No E->F G Wear nitrile gloves and a lab coat. F->G Yes H Will the procedure generate dust? F->H No G->H I Work in a chemical fume hood. H->I Yes J Proceed with handling procedure. H->J No I->J K No L No M No N No O Yes P Yes Q Yes R Yes

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-methylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-methylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.